bd750
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-13-9-5-1-2-6-10(9)16-17(13)14-15-11-7-3-4-8-12(11)19-14/h3-4,7-8,16H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUHPPCZZXKXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892686-59-8 | |
| Record name | 892686-59-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Ultimate Technical Guide to BV750: From Spectral Properties to Advanced Flow Cytometry Protocols
For Immediate Release
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Brilliant Violet™ 750 (BV750) fluorophore. From its core spectral properties to detailed experimental protocols and advanced multicolor panel considerations, this document serves as an essential resource for leveraging BV750 in high-parameter flow cytometry and other fluorescence-based applications.
Executive Summary
Brilliant Violet™ 750 (BV750) is a polymer-based tandem fluorophore that is excited by the violet laser (405 nm) and emits in the far-red region of the spectrum.[1][2] Its large Stokes shift makes it a valuable tool in multicolor fluorescence experiments, particularly in the field of flow cytometry. This guide delves into the technical specifications of BV750, provides standardized protocols for its use, and offers insights into optimizing its performance in complex experimental designs.
Core Spectral and Photophysical Properties
BV750 is a tandem dye, meaning it consists of a donor fluorophore that absorbs energy from the excitation source and transfers it to an acceptor fluorophore, which then emits light at a longer wavelength.[3][4] In the case of BV750, the donor is Brilliant Violet™ 421 (BV421).[5] This energy transfer mechanism, known as Förster Resonance Energy Transfer (FRET), results in a significant separation between the excitation and emission peaks, a desirable characteristic for minimizing spectral overlap in multicolor experiments.[4]
Quantitative Spectral Data
The key spectral and photophysical properties of BV750 are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Excitation Maximum | ~405-409 nm | [1][6] |
| Emission Maximum | ~750-754 nm | [1][6] |
| Recommended Excitation Laser | Violet (405 nm) | [1][2] |
| Common Emission Filters | 750/30 nm, 780/60 nm | [1][5] |
| Quantum Yield | ~0.057 | [1] |
| Extinction Coefficient | ~2,301,131 M⁻¹cm⁻¹ | [1] |
| Brightness | Medium | [1] |
| Molecular Weight | ~70,000 Da | [1] |
Experimental Protocols
The successful application of BV750 in experimental settings relies on optimized staining protocols that account for its unique properties as a tandem dye. Below are detailed methodologies for common applications.
Cell Surface Staining Protocol
This protocol outlines the steps for staining cell surface markers with BV750-conjugated antibodies.
-
Cell Preparation:
-
Start with a single-cell suspension in an appropriate buffer (e.g., PBS with 1-2% BSA or FBS).
-
Wash the cells by centrifuging at 300-400 x g for 5 minutes and resuspending in staining buffer.
-
Count the cells and adjust the concentration to 1 x 10⁶ cells per 100 µL.
-
-
Fc Receptor Blocking (Optional but Recommended):
-
To prevent non-specific antibody binding, incubate cells with an Fc receptor blocking reagent for 10-15 minutes at room temperature.
-
-
Antibody Staining:
-
If using two or more Brilliant Violet™ dyes in your panel, add 50 µL of BD Horizon Brilliant™ Stain Buffer to each tube.
-
Add the predetermined optimal concentration of the BV750-conjugated antibody to the cell suspension.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Repeat the wash step.
-
-
Resuspension and Acquisition:
-
Resuspend the cell pellet in an appropriate volume of staining buffer for flow cytometric analysis.
-
Protect samples from light and acquire within a few hours for best results.
-
Intracellular Cytokine Staining Protocol
This protocol is designed for the detection of intracellular cytokines using BV750-conjugated antibodies.
-
Cell Stimulation and Protein Transport Inhibition:
-
Stimulate cells with the desired activators (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This step is crucial for the accumulation of cytokines within the cell.
-
-
Surface Marker Staining:
-
Wash the cells and perform cell surface staining as described in section 3.1. It is recommended to stain for surface markers before fixation and permeabilization.
-
-
Fixation and Permeabilization:
-
Wash the cells after surface staining.
-
Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells with permeabilization buffer (e.g., a saponin-based buffer).
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing the BV750-conjugated anti-cytokine antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing and Acquisition:
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in staining buffer and acquire on a flow cytometer.
-
Advanced Considerations for Multicolor Panel Design
Spectral Spillover and Compensation
Due to its emission profile, BV750 can have significant spectral spillover into the BV786 detector.[5] Careful panel design and proper compensation are critical when using these two fluorophores in the same experiment. It is essential to use single-stained compensation controls for each fluorophore in the panel to accurately calculate the compensation matrix.
Tandem Dye Stability and Handling
Tandem dyes like BV750 can be susceptible to degradation from light exposure and improper handling, which can lead to uncoupling of the donor and acceptor molecules.[3] This degradation results in decreased emission from the acceptor and increased emission from the donor (BV421), leading to false positive signals in the BV421 channel. To mitigate this:
-
Always protect BV750-conjugated reagents from light.
-
Store reagents at the recommended temperature (typically 2-8°C). Do not freeze.
-
Avoid prolonged exposure of stained samples to light before acquisition.
Use of Brilliant™ Stain Buffer
When using two or more Brilliant Violet™ dyes in a multicolor panel, non-specific interactions between the polymer dyes can occur. The use of a specialized buffer, such as BD Horizon Brilliant™ Stain Buffer, is highly recommended to minimize these interactions and improve data quality.
Visualizing Experimental Workflows with Graphviz
To aid in the conceptualization of experimental designs utilizing BV750, the following diagrams, generated using the DOT language, illustrate common workflows.
Conclusion
BV750 is a powerful fluorophore for multicolor flow cytometry, offering a bright signal in the far-red spectrum when excited by the violet laser. By understanding its spectral properties, adhering to optimized staining protocols, and carefully considering its use in complex panel designs, researchers can effectively integrate BV750 into their experiments to achieve high-quality, reproducible data. This guide provides the foundational knowledge and practical methodologies to unlock the full potential of this valuable reagent.
References
- 1. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 2. youtube.com [youtube.com]
- 3. Newsletter: Tandem Dyes - Life is Brighter with a Buddy - FluoroFinder [fluorofinder.com]
- 4. reddit.com [reddit.com]
- 5. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
BV750 Fluorescent Dye: A Comprehensive Technical Guide
This in-depth guide provides researchers, scientists, and drug development professionals with a thorough understanding of the core properties and applications of the BV750 fluorescent dye.
Core Properties and Spectral Profile
Brilliant Violet 750 (BV750) is a tandem fluorescent dye known for its emission in the far-red spectrum, making it a valuable tool in multicolor flow cytometry and other fluorescence-based assays. It is excited by the violet laser (405 nm) and is characterized by a large Stokes shift, which is the difference between the excitation and emission maxima.[1] This large shift is advantageous in multicolor experiments as it minimizes spectral overlap with dyes excited by the same laser.
BV750 is a tandem dye, meaning it consists of a donor fluorophore (Brilliant Violet 421) and an acceptor fluorophore.[1] The donor absorbs light from the violet laser and transfers the energy to the acceptor via Förster Resonance Energy Transfer (FRET).[2] The acceptor then emits light at a longer wavelength, resulting in the dye's characteristic far-red emission.[2]
Quantitative Spectroscopic Data
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 405 nm | [1][3] |
| Emission Maximum (λem) | 750 nm | [1][3] |
| Quantum Yield (Φ) | 0.057 | [1] |
| Extinction Coefficient (ε) | 2,301,131 M⁻¹cm⁻¹ | [1] |
| Recommended Laser | Violet (405 nm) | [1] |
| Recommended Long Pass Filter | 740 nm | [1] |
| Recommended Band Pass Filter | 780/60 nm | [1] |
Note on Extinction Coefficient: The provided extinction coefficient from a single source is exceptionally high and should be interpreted with caution. It is recommended to refer to the specific lot data sheet from the manufacturer for the most accurate value.
Brightness and Photostability
BV750 is considered a dye with medium brightness.[1] Its relative brightness and stain index in comparison to other common fluorochromes are presented in the tables below. Brilliant Violet dyes, in general, are known to be highly photostable, making them suitable for applications that involve prolonged exposure to light, such as immunofluorescence microscopy.[4][5] However, as a tandem dye, BV750 is susceptible to degradation, which can lead to uncoupling of the donor and acceptor molecules.[2] This degradation can be caused by exposure to light (photodegradation), freezing temperatures, and certain fixation and permeabilization methods.[2][6] Proper handling and storage are crucial to maintain the integrity of the dye.[6]
Comparative Analysis of BV750 Brightness
Relative Brightness Ranking of Select Violet Laser-Excited Dyes
| Fluorochrome | Relative Brightness |
| BV421 | Brightest |
| BV605 | Bright |
| BV650 | Bright |
| BV711 | Brightest |
| BV750 | Moderate |
| BV786 | Bright |
| Pacific Blue™ | Dim |
| V450 | Dim |
Source: Adapted from BD Biosciences and other sources.
Stain Index Comparison of Select Dyes
| Fluorochrome | Typical Stain Index Range |
| PE | 300-600 |
| APC | 200-400 |
| BV421 | 250-500 |
| FITC | 50-150 |
| BV750 | 100-250 |
| Pacific Blue™ | 20-80 |
Note: Stain index is dependent on the antibody conjugate, cell type, and instrument setup. These are approximate ranges for comparison.
Experimental Protocols
Flow Cytometry Staining Protocol (Immunophenotyping)
This protocol provides a general framework for staining cell surface markers using BV750-conjugated antibodies.
Materials:
-
Cells in single-cell suspension
-
BV750-conjugated primary antibody
-
Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
-
(Optional) Fc block (e.g., anti-CD16/32 for mouse cells)
-
(Optional) Viability dye
-
Flow cytometer with a 405 nm violet laser and appropriate filters
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from your tissue or cell culture of interest.
-
Cell Counting and Viability: Count the cells and assess viability. Aim for a viability of >90%.
-
Fc Receptor Blocking (Optional): If staining cells with Fc receptors (e.g., B cells, macrophages), incubate with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Antibody Staining:
-
Aliquot approximately 1 x 10⁶ cells per tube.
-
Add the predetermined optimal concentration of the BV750-conjugated antibody.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark. As a tandem dye, BV750 is sensitive to light-induced degradation.[6]
-
-
Washing:
-
Add 1-2 mL of staining buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Decant the supernatant.
-
Repeat the wash step twice.
-
-
Resuspension: Resuspend the cell pellet in an appropriate volume of staining buffer (e.g., 300-500 µL) for flow cytometric analysis.
-
Data Acquisition: Acquire the samples on a flow cytometer equipped with a violet laser. Ensure proper compensation controls are run to correct for spectral overlap.
Immunofluorescence Staining Protocol
This protocol is a general guideline for immunofluorescence staining using BV750 conjugates. Special care should be taken to protect the tandem dye from degradation.
Materials:
-
Cells cultured on coverslips or chamber slides
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS for intracellular targets)
-
Blocking Buffer (e.g., PBS with 5% BSA and 0.1% Tween-20)
-
BV750-conjugated primary antibody
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Culture: Grow cells to the desired confluency on sterile coverslips or chamber slides.
-
Fixation:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking: Incubate with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
Antibody Incubation:
-
Dilute the BV750-conjugated antibody to its optimal concentration in blocking buffer.
-
Incubate the cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each, ensuring they are protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the slides on a fluorescence microscope with appropriate filter sets for BV750. Minimize exposure to the excitation light to prevent photobleaching.
Mandatory Visualizations
Förster Resonance Energy Transfer (FRET) in BV750
Caption: FRET mechanism in the BV750 tandem dye.
Multicolor Flow Cytometry Experimental Workflow
Caption: Workflow for a multicolor flow cytometry experiment.
T-Cell Activation Signaling Pathway Analysis
Caption: Workflow for analyzing T-cell cytokine production.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Newsletter: Tandem Dyes - Life is Brighter with a Buddy - FluoroFinder [fluorofinder.com]
- 3. CD3/Brilliant Violet 750 FluoroFinder [app.fluorofinder.com]
- 4. researchgate.net [researchgate.net]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. What steps can be taken to avoid degradation of tandem dyes? | AAT Bioquest [aatbio.com]
The Technical Guide to BV750 in Flow Cytometry
For researchers, scientists, and drug development professionals, understanding the nuances of fluorochromes is paramount for generating high-quality, reproducible flow cytometry data. This in-depth guide focuses on Brilliant Violet™ 750 (BV750), a polymer-based tandem fluorophore, providing a comprehensive overview of its characteristics, practical considerations for its use, and detailed experimental protocols.
Core Principles of BV750
BV750 is a tandem dye that is excited by the violet laser (405 nm) and emits in the far-red spectrum. It consists of a donor fluorophore, Brilliant Violet™ 421 (BV421), and an acceptor dye. Through the process of Förster Resonance Energy Transfer (FRET), the excited BV421 transfers its energy to the acceptor dye, which then emits light at a longer wavelength. This large Stokes shift is a key advantage of tandem dyes like BV750, allowing for greater flexibility in multicolor panel design.
Spectral Properties
A thorough understanding of a fluorophore's spectral profile is critical for successful integration into a multicolor panel. BV750 is optimally excited by the violet laser (405 nm) and has a maximal emission peak at approximately 750 nm.[1][2] It is typically detected using a bandpass filter such as 750/30 nm or 780/60 nm.[1][3]
Quantitative Data for BV750
The following tables summarize the key quantitative characteristics of BV750 to facilitate its comparison with other common fluorophores.
| Property | Value | Source |
| Excitation Maximum | ~405 nm | [1] |
| Emission Maximum | ~750 nm | [1] |
| Excitation Laser | Violet (405 nm) | [1] |
| Common Filter | 780/60 nm, 750/30 nm | [1][3] |
| Quantum Yield | 0.057 | [1] |
| Extinction Coefficient | 2,301,131 M⁻¹cm⁻¹ | [1] |
| Molecular Weight | ~70,000 Da | [1] |
Table 1: Spectrophotometric Properties of BV750. This table provides a summary of the core spectral and physical characteristics of the BV750 fluorophore.
| Fluorophore | Brightness Category | Relative Stain Index |
| PE | Brightest | 5/5 |
| APC | Bright | 4/5 |
| BV711 | Moderate-Bright | 3/4 |
| BV750 | Moderate | 2/4 |
| FITC | Moderate | 2/4 |
| Pacific Blue | Dim | 1/4 |
Table 2: Relative Brightness and Stain Index of BV750 Compared to Other Common Fluorophores. This table provides a qualitative and semi-quantitative comparison of BV750's brightness. The stain index is a measure of the ability to resolve a positive signal from the negative population. Data is compiled from manufacturer's resources and may vary depending on the instrument and experimental conditions.
| Spilling Into | Relative Spillover Value |
| BV786 | High |
| APC-R700 | Moderate |
| BV711 | Low |
| PerCP-Cy5.5 | Low |
Table 3: Spectral Overlap and Spillover of BV750. This table highlights the most significant spectral spillover from BV750 into other common fluorophore channels. The values are relative and intended to guide panel design. Precise spillover will need to be determined experimentally through compensation. Due to the close proximity of their emission spectra, there is significant spillover from BV750 into the BV786 detector.[3]
Experimental Protocols
Detailed and consistent protocols are the cornerstone of reproducible flow cytometry. The following sections provide step-by-step methodologies for key experiments involving BV750.
Experimental Workflow for Cell Staining and Compensation
Figure 1: A generalized workflow for a flow cytometry experiment involving surface staining with a BV750-conjugated antibody and the necessary compensation controls.
Detailed Protocol for Staining Human Peripheral Blood Mononuclear Cells (PBMCs) with a BV750-Conjugated Antibody
Materials:
-
Cryopreserved or freshly isolated human PBMCs
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.05% Sodium Azide)
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
BV750-conjugated antibody of interest (titrated to optimal concentration)
-
Other fluorochrome-conjugated antibodies for the panel
-
Brilliant Stain Buffer (highly recommended when using two or more Brilliant Violet™ dyes)
-
Viability Dye (e.g., a fixable viability dye)
-
Compensation Beads (antibody capture beads) or cells for single-stain controls
-
5 mL polystyrene round-bottom tubes
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved PBMCs in a 37°C water bath and transfer to a 15 mL conical tube.
-
Slowly add 10 mL of pre-warmed complete RPMI medium.
-
Centrifuge at 300 x g for 7 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in FACS buffer.
-
Count the cells and adjust the concentration to 1 x 10⁷ cells/mL in FACS buffer.
-
-
Fc Receptor Blocking:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.
-
Add 5 µL of Fc Receptor Blocking Reagent to each tube.
-
Incubate for 10 minutes at 4°C.
-
-
Surface Staining:
-
Prepare a master mix of the surface staining antibodies, including the BV750-conjugated antibody. If using other Brilliant Violet™ dyes, add Brilliant Stain Buffer to the master mix according to the manufacturer's instructions.
-
Add the appropriate volume of the antibody master mix to each tube.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of FACS buffer to each tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Repeat the wash step.
-
-
Resuspension:
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
The cells are now ready for acquisition on the flow cytometer.
-
Detailed Protocol for Setting Up Compensation Controls for BV750
Materials:
-
Antibody capture compensation beads (positive for the species of the BV750-conjugated antibody)
-
Unstained compensation beads (negative control)
-
BV750-conjugated antibody (same lot as used for the experimental samples)
-
All other fluorochrome-conjugated antibodies in the panel (for their respective single-stain controls)
-
FACS Buffer
-
5 mL polystyrene round-bottom tubes
Procedure:
-
Label Tubes: Prepare a separate tube for each fluorophore in your panel, including BV750, and an unstained control tube.
-
Bead Preparation:
-
Vortex the compensation beads thoroughly.
-
Add one drop of positive beads and one drop of negative beads (or as per manufacturer's instructions) to each labeled tube.
-
-
Antibody Addition:
-
To the "BV750" tube, add the same amount of the BV750-conjugated antibody as used for staining the experimental samples.
-
Repeat this for all other fluorophores in their respective tubes. Do not add any antibody to the unstained control tube.
-
-
Incubation:
-
Vortex each tube gently.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of FACS buffer to each tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
-
Resuspension:
-
Resuspend the bead pellet in 300-500 µL of FACS buffer.
-
The compensation controls are now ready for acquisition.
-
Acquisition and Compensation Calculation:
-
Run the unstained control to set the baseline voltages for your detectors.
-
Run each single-stain control and adjust the voltage for its primary detector so that the positive population is on scale.
-
Record data for all single-stain controls.
-
Use the flow cytometry software's compensation algorithm to automatically calculate the spillover matrix.
-
Visually inspect the compensation by looking at the bivariate plots for each single-stain control. The median fluorescence intensity of the positive population should be the same as the negative population in all non-primary channels.
-
Apply the calculated compensation matrix to your experimental samples.
Mandatory Visualization: T-Cell Receptor (TCR) Signaling Pathway
Flow cytometry is a powerful tool for dissecting intracellular signaling cascades. The following diagram illustrates the initial phosphorylation events in the T-cell receptor (TCR) signaling pathway, which are frequently analyzed using phospho-specific antibodies in flow cytometry. A BV750-conjugated antibody could be used to identify a specific T-cell subset (e.g., CD4+ or CD8+) within which these signaling events are being measured.
Figure 2: Simplified schematic of the early T-cell receptor (TCR) signaling cascade initiated by peptide-MHC (pMHC) recognition.
Conclusion
BV750 is a valuable fluorophore for multicolor flow cytometry, particularly in complex panels where its far-red emission can help to minimize spillover into more crowded regions of the spectrum. Its moderate brightness makes it suitable for detecting moderately expressed antigens. However, its tandem nature and significant spillover into the BV786 channel necessitate careful panel design and meticulous compensation. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively incorporate BV750 into their experiments to generate reliable and high-quality data, furthering their scientific discoveries.
References
The Core Principle: Förster Resonance Energy Transfer (FRET)
An In-depth Technical Guide to the Core Principle of BV750 Tandem Dye
This guide provides a detailed exploration of the fundamental principles behind the BV750 tandem dye, tailored for researchers, scientists, and drug development professionals. It covers the core mechanism of action, quantitative properties, experimental applications, and critical best practices for its effective use.
Tandem dyes are composite fluorophores that enable the detection of multiple signals from a single light source, a cornerstone of modern multicolor flow cytometry.[1] The operation of these dyes is governed by a quantum mechanical phenomenon known as Förster Resonance Energy Transfer, or FRET.[1][2]
FRET is a non-radiative mechanism where an excited "donor" fluorophore transfers its energy to an adjacent "acceptor" fluorophore without the emission of a photon.[2] This energy transfer is critically dependent on several factors:
-
Proximity: The donor and acceptor molecules must be in close proximity, typically within 1-10 nanometers.[2][3]
-
Spectral Overlap: The emission spectrum of the donor must overlap with the excitation (absorption) spectrum of the acceptor.[3][4][5]
-
Dipole Orientation: The orientation of the donor's emission dipole and the acceptor's absorption dipole must be favorable.[2]
In essence, the donor absorbs light from an excitation source (e.g., a laser) and, instead of fluorescing itself, channels that energy to the acceptor. The acceptor then becomes excited and emits light at its own, longer characteristic wavelength.[6] This process results in a large Stokes shift (the difference between the excitation and emission maxima), which is a key advantage of tandem dyes.
Caption: The fundamental mechanism of Förster Resonance Energy Transfer (FRET).
BV750: A Brilliant Violet Tandem Dye
BV750 (Brilliant Violet™ 750) is a polymer-based tandem dye. It belongs to the Brilliant Violet™ family of fluorochromes, which are known for their exceptional brightness.[7] In the BV750 construct, a Brilliant Violet™ 421 (BV421) polymer acts as the donor molecule.[8][9]
The process for BV750 is as follows:
-
The violet laser (405 nm) excites the BV421 donor polymer.[8][9]
-
The excited BV421 transfers its energy via FRET to a covalently linked acceptor dye.
-
This acceptor dye then emits light at its characteristic maximum wavelength of approximately 750 nm.[8][9]
A unique feature of the Brilliant Violet tandem dyes is that they do not strictly require the conventional spectral overlap between donor emission and acceptor excitation, allowing for the creation of tandems with very large Stokes shifts.[10] This property makes BV750 particularly useful for separating signals in complex multicolor panels, as its emission is far removed from its excitation wavelength, reducing spectral spillover into adjacent channels.
Caption: The excitation and emission pathway specific to the BV750 tandem dye.
Quantitative Data Presentation
The key spectral and physical properties of the BV750 dye are summarized below. This data is essential for instrument setup and experimental design.
| Parameter | Value | Source |
| Excitation Maximum | 405 nm | [8][9] |
| Emission Maximum | 750 nm | [8][9] |
| Donor Fluorophore | Brilliant Violet™ 421 Polymer | [8][9] |
| Common Laser Line | Violet (405 nm) | [8] |
| Common Filter | 780/60 bandpass | [8] |
| Quantum Yield | 0.057 | [8] |
| Molecular Weight | ~70,000 Da | [8] |
Experimental Protocol: Immunofluorescent Staining for Flow Cytometry
This section provides a detailed methodology for staining cell surfaces with a BV750-conjugated antibody for analysis by flow cytometry.
A. Materials and Reagents
-
Single-cell suspension (e.g., PBMCs, cultured cells)
-
BV750-conjugated primary antibody
-
Staining Buffer (e.g., PBS + 2% FBS + 0.05% Sodium Azide)
-
Flow Cytometer equipped with a 405 nm violet laser and appropriate filters for BV750 detection (e.g., 780/60 nm).
-
Compensation controls (single-stained beads or cells for BV750 and all other fluorochromes in the panel).
B. Staining Procedure
-
Cell Preparation: Adjust cell concentration to 1-2 x 10⁷ cells/mL in ice-cold Staining Buffer.
-
Blocking (Optional): To prevent non-specific binding, incubate cells with an Fc receptor blocking agent for 10-15 minutes on ice.
-
Antibody Incubation: Aliquot 100 µL of the cell suspension (1-2 x 10⁶ cells) into flow cytometry tubes. Add the pre-titrated optimal amount of BV750-conjugated antibody.
-
Incubation: Gently vortex and incubate for 20-30 minutes at 2-8°C. Crucially, protect tubes from light as tandem dyes are highly susceptible to photobleaching, which can cause dye degradation and FRET uncoupling.[1]
-
Washing: Add 2-3 mL of ice-cold Staining Buffer to each tube. Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Supernatant Removal: Carefully decant or aspirate the supernatant, being careful not to disturb the cell pellet.
-
Repeat Wash: Perform a second wash step to ensure all unbound antibody is removed.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of Staining Buffer for acquisition. Keep samples on ice and protected from light until analysis.
C. Data Acquisition and Analysis
-
Instrument Setup: Use single-color controls to set the appropriate detector voltages and to calculate the compensation matrix.
-
Compensation: Due to the nature of tandem dyes, some residual emission from the donor (BV421) may occur due to inefficient FRET.[1] A fluorescence-minus-one (FMO) control is highly recommended to accurately set gates for the BV750-positive population.[1]
-
Acquisition: Acquire data for all samples.
Caption: A standardized workflow for immunofluorescent cell staining using BV750.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 3. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
- 4. google.com [google.com]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. CD16/Brilliant Violet 750 FluoroFinder [app.fluorofinder.com]
- 10. FCF @ UNIL January 2022 (Tandem Dyes) [wp.unil.ch]
The BV750 Fluorophore: A Technical Guide for Researchers
Disclaimer: Initial analysis of the topic "BV750 discovery and development" revealed that BV750 is not a therapeutic drug but a fluorescent dye used in biomedical research. This guide has been adapted to provide an in-depth technical overview of the BV750 fluorophore for its intended audience of researchers, scientists, and drug development professionals who utilize advanced cellular analysis techniques.
Introduction to Brilliant Violet 750 (BV750)
Brilliant Violet 750 (BV750) is a red-emitting tandem fluorophore widely used in multicolor flow cytometry.[1][2] It belongs to the Brilliant Violet™ family of dyes, which are fluorescent polymers developed to provide superior brightness and spectral resolution.[1] BV750 is not a standalone dye but a tandem conjugate, meaning it consists of a donor fluorophore and an acceptor fluorophore.[2][3] In this pairing, the donor absorbs light energy and transfers it to the acceptor via a process called Förster Resonance Energy Transfer (FRET), and the acceptor then emits light at a longer wavelength.[3] For BV750, the donor molecule is Brilliant Violet 421 (BV421).[2] This tandem structure results in a large Stokes shift (the difference between the excitation and emission maxima), a desirable characteristic in multicolor experiments.[2]
BV750 is excited by the violet laser (405 nm) and is typically detected using a 780/60 nm bandpass filter.[1][2] Its unique spectral properties make it particularly well-suited for complex multicolor panels, including those used in spectral flow cytometry.[1]
Technical Specifications and Performance Data
The utility of a fluorophore in multicolor flow cytometry is determined by its spectral properties, brightness, and potential for spectral overlap with other dyes.
Spectral Properties
The spectral characteristics of BV750 are fundamental to its application in experimental design.
| Property | Wavelength (nm) | Source |
| Excitation Maximum | 405 | [2] |
| Emission Maximum | 750 | [2] |
| Recommended Excitation Laser | Violet (405 nm) | [1] |
| Recommended Detector Filter | 780/60 nm bandpass | [1][2] |
Relative Brightness
The brightness of a fluorophore is a critical factor in multicolor panel design, as it determines the ability to resolve cell populations, especially those with low antigen expression. Brighter fluorophores are typically reserved for detecting dimly expressed markers.[4] BV750 is considered a bright fluorophore. The following table provides a qualitative comparison of BV750's brightness relative to other common fluorochromes.
| Brightness Category | Fluorochromes |
| Very Bright | BD Horizon™ BV421, PE, PE-Cy7 |
| Bright | BD Horizon™ BV750 , BD Horizon™ BV605, APC, Alexa Fluor® 647 |
| Moderate | BD Horizon™ BV711, FITC, PerCP-Cy™5.5 |
| Dim | BD Horizon™ V450, Alexa Fluor® 700, APC-Cy7 |
Source: Adapted from BD Biosciences Relative Fluorochrome Brightness charts.[5][6][7] Note: Relative brightness can be influenced by instrument configuration, antibody clone, and sample type.
Spectral Overlap and Spillover Spreading
A major challenge in multicolor flow cytometry is spectral overlap, where the emission of one fluorophore is detected in the channel of another. This "spillover" requires compensation, and the resulting signal processing can lead to "spillover spreading," which can obscure dim signals. A Total Spread Matrix (TSM) quantifies the true spreading impact of a given fluorochrome on other channels.
The following table presents representative data on the spread from various fluorochromes into the BV750 detector and from BV750 into other channels. Higher values indicate a greater impact on resolution.
| Spilling Fluorochrome (Marker) | Spread Into BV750 Detector | Spilling Fluorochrome (Marker) | Spread From BV750 Into Detector |
| BV650 (CD27) | High | BV750 | BV786 |
| BV786 (CD28) | High | ||
| BUV737 (CD20) | Moderate |
Source: Adapted from BD Biosciences Total Spread Matrix data.[8] This data highlights that BV786 and BV650 can significantly impact the resolution in the BV750 channel. Conversely, BV750 has a notable spillover into the BV786 channel.[2][8] Careful panel design is required when using these fluorochromes together.
Experimental Protocols and Methodologies
The following sections detail a general protocol for cell surface staining with a BV750-conjugated antibody and considerations for antibody conjugation.
Cell Surface Staining Protocol with BV750-Conjugated Antibody
This protocol provides a general framework for staining suspended cells for flow cytometric analysis. Optimization of antibody concentration, incubation times, and washing steps is recommended for each specific cell type and antibody.
Materials:
-
Cells in single-cell suspension
-
BV750-conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)
-
Fc receptor blocking solution (e.g., purified anti-CD16/CD32 for mouse cells, or commercial Fc block for human cells)
-
FACS tubes (5 mL round-bottom polystyrene tubes)
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them once with cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.[9]
-
Cell Count and Resuspension: Resuspend the cell pellet in staining buffer and perform a cell count. Adjust the cell concentration to 1 x 10^7 cells/mL. Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each FACS tube.
-
Fc Receptor Blocking: To prevent non-specific antibody binding, add an appropriate Fc blocking reagent to the cells. Incubate for 10-15 minutes at room temperature.[9] Do not wash the cells after this step.
-
Antibody Staining: Add the pre-titrated optimal concentration of the BV750-conjugated primary antibody to the cells. Vortex gently to mix.
-
Incubation: Incubate the tubes for 30 minutes at 2-8°C in the dark.[9] Tandem dyes like BV750 are sensitive to light and temperature, so protection from light is crucial to prevent photobleaching and degradation.[3]
-
Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Carefully decant the supernatant. Repeat the wash step once more.
-
Resuspension for Acquisition: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Flow Cytometric Analysis: Analyze the samples on a flow cytometer equipped with a violet laser and appropriate filters for BV750 detection as soon as possible. If storage is necessary, cells can be fixed, but note that fixation can sometimes affect the fluorescence of tandem dyes.[3][10]
Considerations for Antibody Conjugation with Tandem Dyes
While pre-conjugated antibodies are widely available, custom conjugation may be necessary. Conjugating tandem dyes like BV750 requires special care due to their complex structure.
Key Considerations:
-
Stability: Tandem dyes are sensitive to environmental conditions. They should be protected from light and should never be frozen, as this can denature the donor fluorophore and disrupt FRET.[3]
-
Fixation: Fixation and permeabilization steps can reduce the brightness of tandem dyes. If these steps are necessary, they should be as mild and brief as possible.[3]
-
Lot-to-Lot Variability: There can be significant batch-to-batch variation in tandem dyes, even from the same supplier. It is crucial to use the same lot of a tandem dye conjugate for all experimental repeats and corresponding compensation controls.[3][10]
-
Conjugation Chemistry: Standard antibody conjugation methods often involve targeting primary amines (lysine residues) on the antibody. However, for tandem dyes, which are themselves proteins (the donor portion), specific cross-linking chemistries are often employed to ensure a stable linkage without disrupting the function of either the antibody or the fluorophore.[11] Kits with optimized and streamlined protocols for tandem dye conjugation are commercially available.[11]
Visualizations: Workflows and Logical Relationships
Diagrams created using the DOT language can help visualize experimental workflows and the principles of tandem dye function.
Diagram: FRET in BV750 Tandem Dye
Caption: FRET mechanism in the BV750 tandem dye.
Diagram: Multicolor Flow Cytometry Panel Design Workflow
Caption: Workflow for designing a multicolor flow cytometry panel.
Diagram: Cell Surface Staining Protocol Workflow
Caption: A streamlined workflow for cell surface staining.
Conclusion
BV750 is a powerful tool for researchers, offering a bright signal from the violet laser with a large Stokes shift that facilitates its inclusion in complex, multicolor flow cytometry panels. A thorough understanding of its technical characteristics, including its spectral properties, relative brightness, and spillover profile, is essential for successful experimental design. By following optimized staining protocols and being mindful of the unique considerations for tandem dyes, researchers can effectively leverage BV750 to achieve high-resolution analysis of specific cell populations, contributing to advancements in cellular biology and drug development research.
References
- 1. CD8a/Brilliant Violet 750 FluoroFinder [app.fluorofinder.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Compute Spillover Matrix — cyto_spillover_compute • CytoExploreR [dillonhammill.github.io]
- 5. bdj.co.jp [bdj.co.jp]
- 6. bu.edu [bu.edu]
- 7. cytometrie.pitie-salpetriere.upmc.fr [cytometrie.pitie-salpetriere.upmc.fr]
- 8. BD [lp.bd.com]
- 9. 用于流式细胞分析的细胞表面靶标染色 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. Tandem Fluorochrome Conjugated Antibody Best Practices | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 11. docs.aatbio.com [docs.aatbio.com]
An In-depth Technical Guide to Brilliant Violet™ Dyes for Advanced Cellular Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Brilliant Violet™ (BV) dyes, a class of exceptionally bright fluorophores that have revolutionized multicolor flow cytometry and other fluorescence-based applications. We will delve into the core technology behind their intense fluorescence, present key quantitative data, and provide detailed experimental protocols for their effective use in complex biological research.
Core Technology: The Power of Conjugated Polymers
Brilliant Violet™ dyes are not traditional small molecule fluorophores. Instead, they are based on a novel technology of light-harvesting conjugated polymers.[1] The core of a BV dye is a polyfluorene polymer backbone, a chain of fluorene units linked together.[2] This structure creates a network of delocalized π-electrons, allowing the polymer to act as a highly efficient "light-harvesting" antenna.
When a photon of violet light excites any point along the polymer chain, the energy is rapidly and efficiently transferred along the backbone to a terminal emitter, which then releases the energy as a highly concentrated burst of light. This mechanism of exciton diffusion and amplified energy transfer is what endows the Brilliant Violet™ dyes with their signature, intense brightness, which can be over ten times greater than conventional dyes like Pacific Blue™.[1]
Tandem dyes in the Brilliant Violet™ family utilize the base BV421 polymer as a donor, which then transfers its energy to an acceptor dye via Förster Resonance Energy Transfer (FRET). This allows for a wide range of emission wavelengths from a single violet laser excitation source.[2]
Quantitative Data: The Brilliant Violet™ Family
The Brilliant Violet™ family of dyes provides a broad spectrum of bright colors, all excitable by the violet laser (typically 405 nm). This allows for the expansion of multicolor panels, enabling more parameters to be measured simultaneously. The table below summarizes the key spectral properties of commonly used Brilliant Violet™ dyes.
| Dye Name | Type | Excitation Max (nm) | Emission Max (nm) | Recommended Filter | Relative Brightness |
| BV421 | Base Polymer | 407 | 421 | 450/40 | Brightest |
| BV480 | Base Polymer | 405 | 480 | 510/50 | Bright |
| BV510 | Base Polymer | 405 | 510 | 525/50 | Bright |
| BV605 | Tandem Dye | 407 | 605 | 610/20 | Bright |
| BV650 | Tandem Dye | 407 | 650 | 660/20 | Bright |
| BV711 | Tandem Dye | 407 | 711 | 710/50 | Bright |
| BV786 | Tandem Dye | 407 | 786 | 780/60 | Bright |
Data compiled from multiple sources.[2][3] Relative brightness is a qualitative measure and can vary depending on the instrument and experimental conditions.
Experimental Protocols
Brilliant Violet™ dyes are compatible with standard flow cytometry protocols for both cell surface and intracellular staining. However, due to their polymeric nature, some specific considerations are necessary for optimal performance, especially in multicolor panels.
Cell Surface Staining
This protocol provides a general procedure for staining cell surface markers on a single-cell suspension.
Materials:
-
Cells in single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fc Block (e.g., Human TruStain FcX™ or equivalent for your species)
-
Brilliant Violet™ conjugated primary antibodies
-
Brilliant Stain Buffer (or Super Bright Staining Buffer) - Required if using two or more polymer-based dyes (e.g., BV, Super Bright, Brilliant Ultra Violet).
-
Fixable Viability Dye (optional)
-
5 mL polystyrene tubes or 96-well round-bottom plate
Procedure:
-
Prepare a single-cell suspension from your tissue of interest and wash with Flow Cytometry Staining Buffer.
-
Resuspend cells to a concentration of 1-10 x 106 cells/mL in Flow Cytometry Staining Buffer.
-
(Optional) If a viability dye is to be used, stain the cells according to the manufacturer's protocol. This is typically done in a protein-free buffer like PBS before any antibody staining steps.
-
Add Fc Block to the cell suspension to prevent non-specific binding of antibodies to Fc receptors. Incubate for 10 minutes at room temperature.
-
If using two or more polymer-based dyes: Add Brilliant Stain Buffer to your staining tubes. The volume is typically not dependent on the final staining volume.
-
Add the Brilliant Violet™ conjugated antibodies at their pre-titrated optimal concentrations.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifuging at 400-600 x g for 5 minutes and decanting the supernatant.
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis on the flow cytometer.
-
(Optional) If cells are not to be analyzed immediately, they can be fixed with 1-2% paraformaldehyde for 10-20 minutes, washed, and stored at 4°C in the dark.
Intracellular Cytokine Staining
This protocol is designed for the detection of intracellular cytokines in T cells following in vitro stimulation.
Materials:
-
Isolated PBMCs or other immune cells
-
Cell culture medium
-
Cell stimulation cocktail (e.g., PMA/Ionomycin or specific antigen)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Surface staining antibodies (including Brilliant Violet™ conjugates)
-
Brilliant Stain Buffer (if applicable)
-
Fixation/Permeabilization Buffer Kit (e.g., BD Cytofix/Cytoperm™ or equivalent)
-
Intracellular staining antibodies (including Brilliant Violet™ conjugates)
-
Flow Cytometry Staining Buffer
Procedure:
-
Cell Stimulation:
-
Plate cells at an appropriate density in culture medium.
-
Add your chosen stimulation agent (e.g., PMA and Ionomycin). Include an unstimulated control.
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
Add a protein transport inhibitor (e.g., Brefeldin A) to all samples to block cytokine secretion.
-
-
Surface Staining:
-
Harvest the cells and wash them with Flow Cytometry Staining Buffer.
-
Perform surface staining as described in the "Cell Surface Staining" protocol (steps 3-8), including the use of Brilliant Stain Buffer if necessary.
-
-
Fixation and Permeabilization:
-
After surface staining and washing, resuspend the cells in a fixation buffer (e.g., Cytofix).
-
Incubate for 20 minutes at 4°C.
-
Wash the cells twice with a permeabilization/wash buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in the permeabilization/wash buffer.
-
Add the intracellular cytokine antibodies conjugated to Brilliant Violet™ and other fluorophores.
-
Incubate for 30 minutes at 4°C, protected from light.
-
-
Final Washes and Acquisition:
-
Wash the cells twice with permeabilization/wash buffer.
-
Resuspend the final cell pellet in Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Troubleshooting and Special Considerations
-
Non-Specific Polymer Interactions: When using two or more polymer-based dyes (Brilliant Violet™, Super Bright, etc.) in the same panel, non-specific, dye-dye interactions can occur, leading to artifactual populations. The use of Brilliant Stain Buffer (or equivalent) is critical to prevent these interactions and ensure accurate data.[5][6]
-
Brightness and Spillover: The exceptional brightness of Brilliant Violet™ dyes is a major advantage for resolving dim populations. However, this brightness can also lead to significant spillover into adjacent detectors. Careful panel design and the use of appropriate compensation controls are essential. It is recommended to use the brightest dyes for the dimmest markers.
-
Tandem Dye Stability: Like all tandem dyes, the performance of Brilliant Violet™ tandems can be affected by light and fixation. Store antibody conjugates properly and minimize light exposure. For compensation controls with tandem dyes, it is best to use the same antibody conjugate as in the experimental sample, rather than a different antibody with the same fluorophore.
By understanding the underlying technology and following these guidelines, researchers can fully leverage the power of Brilliant Violet™ dyes to achieve unprecedented resolution and depth in their cellular analysis.
References
- 1. Fluorescent Polymers Conspectus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyfluorene - Wikipedia [en.wikipedia.org]
- 3. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]
- 4. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 5. Intracellular Cytokine Staining Protocol [anilocus.com]
- 6. Synthesis of fluorescent conjugated polymer nanoparticles and their immobilization on a substrate for white light emission - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
BV750 for the Novice Flow Cytometrist: An In-depth Technical Guide
For researchers, scientists, and drug development professionals new to flow cytometry, the vast array of available fluorochromes can be daunting. This guide provides a comprehensive overview of Brilliant Violet™ 750 (BV750), a violet laser-excitable tandem fluorochrome, offering insights into its properties, practical considerations for its use, and detailed protocols for cell staining.
Core Concepts: Understanding BV750
BV750 is a tandem fluorophore designed for excitation by the 405 nm violet laser, with its emission peak in the far-red spectrum.[1][2] This large Stokes shift, the difference between the excitation and emission wavelengths, is a key advantage in multicolor flow cytometry panel design, as it minimizes spectral overlap into many other common detectors.[1] BV750 is characterized by a medium level of brightness, making it a versatile choice for a variety of applications.[2]
Being a tandem dye, BV750 consists of a donor molecule (Brilliant Violet™ 421 polymer) and an acceptor molecule. The donor absorbs light from the violet laser and transfers this energy to the acceptor, which then emits light at a longer wavelength.[2][3] This energy transfer process, known as Förster Resonance Energy Transfer (FRET), is crucial for the dye's function.[3] However, it also makes tandem dyes susceptible to degradation from factors like light exposure and certain fixation methods, which can lead to uncoupling of the donor and acceptor and result in spurious signals.[4][5][6] Therefore, proper handling and storage of BV750-conjugated antibodies are critical.
Quantitative Data Summary
For novice users, understanding the relative brightness of a fluorochrome is essential for optimal panel design. The "stain index" is a common metric used to quantify the brightness of a fluorochrome, representing the ability to resolve a stained population from the unstained background.[7] While specific stain index values can vary depending on the instrument, antibody clone, and cell type, the following table provides a comparative overview of BV750's brightness relative to other commonly used fluorochromes.
| Fluorochrome | Excitation Laser | Emission Max (nm) | Relative Brightness Category |
| FITC | Blue (488 nm) | 519 | Moderate |
| PE | Blue (488 nm) or Yellow-Green (561 nm) | 575 | Very Bright |
| PerCP-Cy5.5 | Blue (488 nm) | 695 | Moderate |
| APC | Red (633/635 nm) | 660 | Bright |
| BV750 | Violet (405 nm) | ~750 | Moderate to Bright |
| BV421 | Violet (405 nm) | 421 | Very Bright |
This table is a guideline based on publicly available relative brightness charts and stain index comparisons.[8][9][10] Actual performance may vary.
Experimental Protocols
Here are detailed protocols for both cell surface and intracellular staining, adapted for a novice user and incorporating best practices for working with BV750.
Cell Surface Staining Protocol
This protocol is for staining cell surface antigens with a BV750-conjugated antibody.
Materials:
-
Cells of interest in single-cell suspension
-
FACS Buffer (e.g., PBS with 1-2% BSA or FBS and 0.1% sodium azide)
-
BV750-conjugated primary antibody
-
Fc block (optional, but recommended for cells with high Fc receptor expression)
-
5 mL polystyrene round-bottom tubes (or 96-well plates)
-
Centrifuge
Procedure:
-
Cell Preparation: Start with a single-cell suspension of your cells. Ensure cell viability is high (>90%).
-
Cell Count and Aliquot: Count your cells and adjust the concentration to 1 x 10^7 cells/mL in cold FACS buffer. Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each tube.
-
Fc Block (Optional): If your cells (e.g., B cells, monocytes) express Fc receptors, add an Fc blocking reagent and incubate according to the manufacturer's instructions to prevent non-specific antibody binding.[11]
-
Antibody Staining: Add the predetermined optimal concentration of the BV750-conjugated antibody to the cells. It is crucial to titrate your antibodies to determine the optimal concentration that provides the best signal-to-noise ratio.[11]
-
Incubation: Gently vortex the tubes and incubate for 20-30 minutes at 4°C in the dark. Crucially, protect tandem dyes like BV750 from light throughout the staining and acquisition process to prevent degradation. [4][6]
-
Wash: Add 2-3 mL of cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Decant and Resuspend: Carefully decant the supernatant. Resuspend the cell pellet in 200-500 µL of FACS buffer.
-
Acquisition: The cells are now ready for analysis on a flow cytometer equipped with a violet laser and appropriate filters for BV750 (e.g., a 780/60 nm bandpass filter).[2]
Intracellular Staining Protocol (for Cytokines or Transcription Factors)
This protocol is for staining intracellular antigens, such as cytokines or transcription factors, and is compatible with BV750.
Materials:
-
Cells of interest, potentially stimulated to induce protein expression
-
Cell surface staining antibodies (if performing combined surface and intracellular staining)
-
Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., a saponin-based or methanol-based buffer)
-
BV750-conjugated intracellular antibody
-
FACS Buffer
-
5 mL polystyrene round-bottom tubes
-
Centrifuge
Procedure:
-
Cell Stimulation (if necessary): Culture cells under conditions that will induce the expression of the intracellular target. For cytokines, a protein transport inhibitor (e.g., Brefeldin A or Monensin) should be added for the last 4-6 hours of culture to trap cytokines within the cell.[12][13]
-
Cell Surface Staining (Optional): If you are also staining for surface markers, perform the cell surface staining protocol (steps 1-5) before fixation and permeabilization. Note: Some surface epitopes can be sensitive to fixation.[12]
-
Fixation: After surface staining (if performed), wash the cells once with FACS buffer. Resuspend the cell pellet in Fixation Buffer and incubate for 20 minutes at room temperature, protected from light.
-
Wash: Add FACS buffer to the fixed cells and centrifuge. Decant the supernatant.
-
Permeabilization: Resuspend the cell pellet in Permeabilization Buffer. The choice of permeabilization buffer (saponin vs. methanol) can depend on the target antigen and the fluorochromes in your panel. Methanol-based permeabilization is often used for phosphoprotein analysis but can be harsh on some fluorochromes.[14] Saponin-based buffers are generally milder. Incubate according to the manufacturer's instructions.
-
Intracellular Staining: While the cells are in the permeabilization buffer, add the BV750-conjugated intracellular antibody at its optimal concentration.
-
Incubation: Incubate for 30-45 minutes at room temperature or 4°C, protected from light.
-
Wash: Wash the cells twice with Permeabilization Buffer (if using a saponin-based buffer) or FACS buffer (if using a methanol-based buffer).
-
Resuspend and Acquire: Resuspend the final cell pellet in FACS buffer and acquire on the flow cytometer.
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex processes. The following are Graphviz diagrams illustrating a general experimental workflow and a common signaling pathway that can be analyzed using BV750.
Experimental Workflow for Intracellular Staining
JAK/STAT Signaling Pathway Analysis
BV750-conjugated antibodies can be used in phosphoflow cytometry to analyze signaling pathways like the JAK/STAT pathway. For example, an antibody against phosphorylated STAT3 (pSTAT3) conjugated to BV750 could be used to measure the activation of this pathway in response to stimuli like Interleukin-6 (IL-6).
Conclusion
BV750 is a valuable tool for novice and experienced flow cytometrists alike. Its excitation by the violet laser and its far-red emission make it a useful addition to multicolor panels. By understanding its properties as a tandem dye and following meticulous staining protocols, researchers can successfully incorporate BV750 into their experiments to gain deeper insights into cellular biology. As with any reagent, careful planning, optimization, and the use of proper controls are paramount to generating reliable and reproducible data.
References
- 1. m.youtube.com [m.youtube.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Newsletter: Tandem Dyes - Life is Brighter with a Buddy - FluoroFinder [fluorofinder.com]
- 4. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry and the stability of phycoerythrin-tandem dye conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What guidelines should I follow for successful tandem dye usage? | AAT Bioquest [aatbio.com]
- 7. cytometrie.pitie-salpetriere.upmc.fr [cytometrie.pitie-salpetriere.upmc.fr]
- 8. biotech.illinois.edu [biotech.illinois.edu]
- 9. bu.edu [bu.edu]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. google.com [google.com]
- 12. Intracellular Flow Cytometry Staining Protocol protocol 1000 [protocols.io]
- 13. m.youtube.com [m.youtube.com]
- 14. agilent.com [agilent.com]
The Strategic Use of BV750 Conjugated Antibodies in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Brilliant Violet™ 750 (BV750) has emerged as a valuable fluorochrome for multicolor flow cytometry, offering a unique spectral profile for complex immunophenotyping and cellular analysis. This guide provides an in-depth overview of the intended use of BV750 conjugated antibodies, detailing their core properties, experimental applications, and best practices for optimal results.
Core Properties of Brilliant Violet™ 750
BV750 is a tandem fluorochrome that is part of the Brilliant Violet™ family of polymer-based dyes. It is excited by the violet laser (405 nm) and emits in the far-red spectrum. This large Stokes shift is a key advantage in multicolor panel design, minimizing spectral overlap into many common detectors.[1] The donor molecule in this tandem dye is the Brilliant Violet™ 421 polymer.[1]
Spectral Characteristics
The unique spectral properties of BV750 make it a powerful tool for expanding the capabilities of flow cytometers, particularly spectral cytometers.[1]
| Property | Value | Source |
| Excitation Maximum | 405 nm | [1] |
| Emission Maximum | 750 nm | [1] |
| Excitation Laser | Violet (405 nm) | [1] |
| Recommended Filter | 780/60 BP | [1] |
| Extinction Coefficient | 2,301,131 M⁻¹cm⁻¹ | [1] |
| Quantum Yield | 0.057 | [1] |
Brightness and Stability
BV750 is characterized as a fluorochrome of medium to bright intensity, making it suitable for detecting a wide range of antigen expression levels. However, as a tandem dye, BV750 requires careful handling to maintain its stability. Exposure to light and improper storage can lead to degradation of the tandem, resulting in spurious signals in the donor fluorochrome's detector.
The following table provides a qualitative comparison of the brightness of BV750 relative to other common fluorochromes.
| Brightness Tier | Fluorochromes |
| Very Bright | PE, BV421, BV650, BV711, BV786 |
| Bright | APC, PE-Cy7 |
| Moderate | BV750 , PerCP-Cy™5.5, FITC, Alexa Fluor® 488, BV605 |
| Dim | Pacific Blue™, V450, V500, APC-H7 |
This table provides general guidance. The perceived brightness can vary depending on the instrument, settings, and antibody conjugate.
Key Applications in Research and Drug Development
The primary application of BV750 conjugated antibodies is in multicolor flow cytometry . Its far-red emission allows it to be incorporated into complex panels with minimal spectral overlap with many other common fluorochromes, particularly those excited by the blue and yellow-green lasers. This is especially advantageous in deep immunophenotyping studies common in immunology, immuno-oncology, and drug development.
Common uses include the identification and characterization of:
-
Immune cell subsets: T cells, B cells, NK cells, monocytes, and dendritic cells.
-
Rare cell populations.
-
Antigens with low to moderate expression levels.
Experimental Protocol: Multicolor Immunophenotyping of Human T-Cell Subsets
This protocol provides a detailed methodology for the surface staining of human peripheral blood mononuclear cells (PBMCs) using a multicolor antibody panel that includes a BV750-conjugated antibody.
Materials:
-
Cryopreserved or freshly isolated human PBMCs
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
BD Horizon™ Brilliant Stain Buffer (BSB)
-
Fluorochrome-conjugated antibodies (see example panel below)
-
Viability Dye (e.g., a fixable viability dye)
-
Compensation Beads
-
Flow Cytometer with a violet laser
Example T-Cell Panel:
| Marker | Fluorochrome | Purpose |
| CD3 | FITC | Pan T-cell marker |
| CD4 | PE | Helper T-cell marker |
| CD8 | PerCP-Cy5.5 | Cytotoxic T-cell marker |
| CD45RA | APC | Naive T-cell marker |
| CCR7 | PE-Cy7 | Naive/Central Memory marker |
| CD27 | BV750 | Memory B cell/T cell marker |
| Viability Dye | e.g., Fixable Viability Dye eFluor™ 506 | Dead cell exclusion |
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved PBMCs in a 37°C water bath and transfer to a 15 mL conical tube.
-
Slowly add 10 mL of warm media and centrifuge at 300 x g for 7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in FACS buffer.
-
Count the cells and adjust the concentration to 1 x 10⁷ cells/mL in FACS buffer.
-
-
Fc Receptor Blocking:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into FACS tubes.
-
Add 5 µL of Fc Receptor Blocking Reagent to each tube.
-
Incubate for 10 minutes at room temperature.
-
-
Staining:
-
Add 10 µL of BD Horizon™ Brilliant Stain Buffer to each tube.
-
Prepare an antibody cocktail containing the pre-titrated amounts of each fluorochrome-conjugated antibody.
-
Add the antibody cocktail to the cells.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Viability Staining:
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.
-
Resuspend the cells in 100 µL of PBS.
-
Add the viability dye according to the manufacturer's instructions and incubate for 30 minutes at 4°C in the dark.
-
-
Final Washes and Acquisition:
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Compensation:
-
Prepare single-stain compensation controls for each fluorochrome in the panel using compensation beads.
-
Run the compensation controls to calculate the compensation matrix.
-
Visualizing Experimental Workflows with Graphviz
T-Cell Immunophenotyping Workflow
The following diagram illustrates the general workflow for identifying major T-cell subsets using the example panel described above.
References
Methodological & Application
Application Notes and Protocols for BV750 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective use of Brilliant Violet™ 750 (BV750), a violet laser-excitable tandem fluorophore, in flow cytometry. Adherence to these guidelines will help ensure optimal performance, reproducibility, and high-quality data generation in multicolor immunophenotyping and other flow cytometry applications.
Introduction to BV750
Brilliant Violet™ 750 (BV750) is a tandem fluorophore composed of a Brilliant Violet™ 421 (BV421) donor molecule and an acceptor dye.[1] This configuration results in a large Stokes shift, with excitation by the violet laser (405 nm) and emission in the far-red spectrum (approximately 750 nm).[1][2] This unique spectral property makes BV750 an excellent choice for inclusion in complex multicolor flow cytometry panels, particularly in spectral flow cytometry.[1][2]
Key Features of BV750:
-
Violet Laser Excitation: Efficiently excited by the 405 nm violet laser, which is standard on most modern flow cytometers.[1][2]
-
Far-Red Emission: Emits in the far-red region of the spectrum, minimizing spectral overlap with many common fluorochromes excited by other lasers.
-
Medium to Bright Fluorescence: BV750 is characterized as a fluorochrome with medium to bright intensity, suitable for detecting a wide range of antigen densities.[1][2]
-
Tandem Dye Nature: As a tandem dye, special handling and experimental considerations are necessary to ensure stability and prevent degradation.[3][4]
Quantitative Data and Performance
The selection of fluorochromes in a multicolor panel is critically dependent on their individual characteristics. The following tables summarize the key quantitative properties of BV750 to aid in experimental design.
Table 1: Spectral Properties of BV750
| Property | Value | Reference |
| Excitation Maximum | 405 nm | [1][2] |
| Emission Maximum | 750 nm | [1][2] |
| Excitation Laser | 405 nm (Violet) | [1][2] |
| Common Filter | 780/60 BP | [1][2] |
| Extinction Coefficient | 2,301,131 M⁻¹cm⁻¹ | [1] |
| Quantum Yield | 0.057 | [1] |
| Molecular Weight | ~70,000 Da | [1] |
Table 2: Relative Brightness of BV750 Compared to Other Common Fluorochromes
The Stain Index (SI) is a measure of the ability to resolve a stained population from the unstained background. A higher stain index indicates a brighter signal and better resolution. The relative brightness of fluorochromes can be influenced by the instrument, antibody clone, and cell type used.
| Fluorochrome | Relative Brightness Category |
| PE | Very Bright |
| BV421 | Very Bright |
| APC | Bright |
| BV750 | Moderate to Bright |
| FITC | Moderate |
| Pacific Blue™ | Dim |
This table provides a general guideline. The actual brightness can vary.[2][5]
Experimental Protocols
Antibody Titration
Proper antibody titration is crucial to determine the optimal concentration that provides the best signal-to-noise ratio. Using too much antibody can lead to increased background and non-specific binding, while too little will result in a weak signal.[6]
Protocol for Antibody Titration:
-
Prepare a single-cell suspension of the cells of interest. The cell type should be the same as in the planned experiment.[6][7]
-
Determine the cell concentration and adjust to approximately 1 x 10⁶ cells per 50 µL of staining buffer.[7]
-
Prepare serial dilutions of the BV750-conjugated antibody. A common starting point is the manufacturer's recommended concentration, followed by a series of two-fold dilutions (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).[7]
-
Aliquot 50 µL of the cell suspension into multiple tubes or wells of a 96-well plate.[7]
-
Add 50 µL of each antibody dilution to the corresponding cells, resulting in a final staining volume of 100 µL. Include an unstained control.[7][8]
-
Incubate for 20-30 minutes at 4°C in the dark. [7] Tandem dyes are light-sensitive, so protection from light is critical.[3][4]
-
Wash the cells by adding 2 mL of staining buffer and centrifuging at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step.
-
Resuspend the cells in an appropriate volume of staining buffer for flow cytometric analysis.
-
Acquire data on the flow cytometer and analyze the Stain Index or separation index for each antibody concentration to determine the optimal titer.
Staining Protocol for Cell Surface Markers
This protocol provides a general guideline for staining cell surface antigens with a BV750-conjugated antibody.
Materials:
-
BV750-conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
-
(Optional) Fc receptor blocking reagent (e.g., anti-CD16/32 for mouse cells, or commercial Fc block for human cells)
-
(Optional) Viability dye
Procedure:
-
Prepare a single-cell suspension at a concentration of 1-2 x 10⁷ cells/mL in cold staining buffer.
-
(Optional) Stain with a viability dye according to the manufacturer's protocol. This step is highly recommended to exclude dead cells, which can bind antibodies non-specifically.
-
Aliquot 100 µL of the cell suspension (1-2 x 10⁶ cells) into flow cytometry tubes.
-
(Optional) Block Fc receptors by adding an appropriate Fc blocking reagent and incubating for 10-15 minutes at 4°C.[9] This step is important for staining cell types with high Fc receptor expression, such as B cells and monocytes.[9]
-
Add the predetermined optimal amount of BV750-conjugated antibody.
-
Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells twice with 2 mL of cold staining buffer, centrifuging at 300-400 x g for 5 minutes.
-
Resuspend the final cell pellet in 200-500 µL of staining buffer for analysis.
-
Analyze the samples on the flow cytometer as soon as possible. If storage is necessary, keep the cells at 4°C in the dark.
Special Considerations for Tandem Dyes like BV750
Tandem dyes are susceptible to degradation, which can lead to uncoupling of the donor and acceptor molecules. This results in decreased emission from the acceptor and increased emission from the donor, leading to false positives and incorrect compensation.[4]
-
Protect from Light: Always protect BV750-conjugated antibodies and stained samples from light.[3][4]
-
Avoid Harsh Fixatives and Permeabilization Buffers: Some fixatives and permeabilization reagents, especially those containing methanol, can degrade tandem dyes.[10] If intracellular staining is required, test the stability of BV750 with the chosen reagents.
-
Temperature Sensitivity: Store antibodies at the recommended temperature (usually 4°C) and avoid repeated freeze-thaw cycles.[3] Perform staining on ice or at 4°C.[11]
-
Lot-to-Lot Variability: Due to the complexity of manufacturing tandem dyes, there can be lot-to-lot variation. It is recommended to titrate each new lot of a BV750-conjugated antibody.[7]
-
Use of Brilliant Stain Buffer: When using multiple Brilliant Violet dyes in the same panel, it is highly recommended to use a specialized staining buffer, such as BD Horizon™ Brilliant Stain Buffer, to minimize non-specific interactions between the dyes.[12]
Compensation and Multicolor Panel Design
Accurate compensation is essential for correcting spectral overlap in multicolor flow cytometry.
-
Single-Stain Controls: For each BV750-conjugated antibody in your panel, a single-stain compensation control is required.[13][14]
-
Use the Same Reagent: For tandem dyes like BV750, the compensation control must be the same antibody conjugate used in the experiment. Different antibody conjugates with the same fluorochrome can have different spectral properties.[13]
-
Cells vs. Beads: Compensation can be performed using either cells or antibody-capture beads. If using beads, ensure they are compatible with BV750 and that the spectral signature is comparable to that of stained cells.[12][15]
-
Fluorescence Minus One (FMO) Controls: FMO controls are important for accurately gating populations in a multicolor experiment, especially for identifying dim signals.
When designing a multicolor panel that includes BV750:
-
Assign Bright Fluorochromes to Dim Antigens: Pair bright fluorochromes with antigens that are expressed at low levels. BV750's moderate-to-bright intensity makes it versatile for a range of antigen densities.[16]
-
Minimize Spectral Overlap: Use online spectrum viewers to assess the potential for spectral overlap between BV750 and other fluorochromes in your panel.
-
Consider Spillover Spreading: Be aware of the potential for spillover spreading from bright signals into the detectors of dimmer fluorochromes.
Troubleshooting
Table 3: Common Issues and Solutions for BV750
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | - Suboptimal antibody concentration- Degradation of the tandem dye- Low antigen expression | - Re-titrate the antibody- Ensure proper storage and protection from light- Pair BV750 with moderately to highly expressed antigens |
| High Background | - Antibody concentration too high- Non-specific binding- Inadequate washing | - Titrate the antibody to find the optimal concentration- Use an Fc block- Increase the number of wash steps |
| False Positives in Donor Dye Channel (e.g., BV421) | - Degradation of the BV750 tandem dye | - Use fresh antibody and protect from light and harsh reagents- Prepare single-stain controls fresh for each experiment |
| Poor Resolution | - Incorrect compensation- High spillover spreading | - Use appropriate single-stain controls for compensation- Redesign the panel to minimize spectral overlap with BV750 |
Visualizations
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. bdj.co.jp [bdj.co.jp]
- 3. fccf.cdn.mskcc.org [fccf.cdn.mskcc.org]
- 4. Newsletter: Tandem Dyes - Life is Brighter with a Buddy - FluoroFinder [fluorofinder.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. health.uconn.edu [health.uconn.edu]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Flow cytometry troubleshooting | Abcam [abcam.com]
- 12. BV750 Mouse Anti-Human CD137 (4-1BB) [bdbiosciences.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. youtube.com [youtube.com]
Designing a High-Parameter Multicolor Flow Cytometry Panel Featuring Brilliant Violet 750
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Multicolor flow cytometry is a powerful technique for the simultaneous analysis of multiple parameters on a single-cell basis, enabling deep immunophenotyping and functional characterization of heterogeneous cell populations. The expansion of available fluorochromes, particularly the Brilliant Violet™ (BV) series of polymer dyes, has significantly increased the capacity for high-parameter experiments. Brilliant Violet 750 (BV750) is a violet laser-excitable tandem fluorophore with a large Stokes shift, making it a valuable addition to complex multicolor panels. This document provides detailed application notes and protocols for designing and optimizing a multicolor flow cytometry panel incorporating BV750, with a focus on best practices to ensure data quality and reproducibility.
Properties of Brilliant Violet 750
BV750 is a tandem dye composed of a BV421 donor molecule and an acceptor dye, resulting in a large shift between its excitation and emission wavelengths.[1] This characteristic allows for its inclusion in panels with other violet laser-excitble dyes with minimal spectral overlap in the primary detector.
Table 1: Spectral Properties of Brilliant Violet 750
| Property | Wavelength (nm) |
| Excitation Maximum | 405-409 |
| Emission Maximum | 750-754 |
| Common Laser Line | 405 (Violet) |
| Common Filter | 780/60 or 750/30 |
Data sourced from multiple references.[1][2][3][4][5]
When designing a panel, it is crucial to consider the brightness of the fluorochrome in relation to the antigen expression level. Brighter fluorochromes are best paired with markers on rare populations or those with low antigen density, while dimmer fluorochromes are suitable for highly expressed antigens.[6] BV750 is considered to have a medium level of brightness.[3]
Principles of Multicolor Panel Design with BV750
A well-designed multicolor panel is essential for obtaining accurate and reproducible results. The following principles should be considered when incorporating BV750 into your panel.
-
Know Your Instrument: Before starting, be familiar with the specific configuration of your flow cytometer, including the available lasers, detectors, and filters.[6][7] This will determine which fluorochromes can be used in combination.
-
Antigen Density and Fluorochrome Brightness: Match the brightest fluorochromes to the antigens with the lowest expression levels or on the rarest cell populations.[6][8] Conversely, assign dimmer fluorochromes to highly expressed antigens to minimize spillover.
-
Minimize Spectral Overlap: Choose fluorochromes with minimal spectral overlap to reduce the need for extensive compensation.[6] Online spectral viewers are invaluable tools for assessing potential spillover between fluorochromes. Although BV750 has a large Stokes shift, it is still important to check for spillover into neighboring channels.
-
Co-expression of Antigens: Avoid assigning fluorochromes with significant spectral overlap to markers that are co-expressed on the same cell population.
-
Use of Tandem Dyes: Be aware that tandem dyes like BV750 can exhibit lot-to-lot variability and are susceptible to degradation, which can lead to uncoupling of the donor and acceptor molecules.[9] It is crucial to titrate each new lot of a tandem dye conjugate.
Experimental Protocols
Antibody Titration
Titration is a critical first step to determine the optimal concentration of each antibody conjugate.[10] Using too much antibody can lead to increased background and non-specific binding, while too little can result in a dim signal.[11]
Protocol:
-
Prepare a single-cell suspension of your target cells. The cell type should express the antigen of interest.[12]
-
Determine the cell concentration and aliquot approximately 1 x 10^6 cells into a series of tubes (e.g., 6 tubes for an unstained control and 5 dilutions).[9]
-
Prepare serial dilutions of the BV750-conjugated antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800) in staining buffer.[9]
-
Add 50 µL of each antibody dilution to the corresponding tube of cells. Add 50 µL of staining buffer to the unstained control tube.[9]
-
Incubate on ice for 30 minutes in the dark.[9]
-
Wash the cells by adding 3 mL of staining buffer and centrifuging at 1500 rpm for 5 minutes at 4°C.[9]
-
Aspirate the supernatant and resuspend the cell pellet in an appropriate volume of buffer for flow cytometric analysis.[10]
-
Analyze the samples on the flow cytometer. The optimal concentration is the one that provides the best separation between the positive and negative populations (highest staining index) with the lowest non-specific binding.[10][12]
Table 2: Example Antibody Titration Series
| Tube | Antibody Dilution | Antibody Volume (µL) | Staining Buffer Volume (µL) |
| 1 | Unstained | 0 | 50 |
| 2 | 1:50 | 1 | 49 |
| 3 | 1:100 | 0.5 | 49.5 |
| 4 | 1:200 | 0.25 | 49.75 |
| 5 | 1:400 | 0.125 | 49.875 |
| 6 | 1:800 | 0.0625 | 49.9375 |
Compensation Controls
Compensation is a mathematical correction for the spectral overlap between different fluorochromes.[13][14] Accurate compensation is critical for resolving cell populations correctly in multicolor experiments.[15]
Protocol:
-
For each fluorochrome in your panel, including BV750, prepare a single-stained control.[14]
-
The compensation control must use the exact same fluorochrome as in the experimental sample.[16]
-
The positive population in the compensation control should be at least as bright as, or brighter than, the expected staining in the experimental sample.[6]
-
The autofluorescence of the positive and negative populations in the control should be the same.[16]
-
Antibody-capture beads can be used as an alternative to cells for compensation controls, especially when the antigen is rare or lowly expressed.[13]
-
Acquire the single-stained controls on the flow cytometer to calculate the compensation matrix. This can be done automatically by the instrument's software.[17]
Fluorescence-Minus-One (FMO) Controls
FMO controls are essential for accurate gating, especially for identifying dim populations and for markers with a continuous expression pattern.[18][19] An FMO control includes all the antibodies in the panel except for the one being evaluated.[20]
Protocol:
-
For each fluorochrome in your panel where the boundary between positive and negative is not clear, prepare an FMO control.
-
Stain a sample with all the antibodies in your panel except for the BV750-conjugated antibody.
-
This FMO control will reveal the spread of fluorescence from all other channels into the BV750 detector, allowing for precise gate placement.[21]
-
It is highly recommended to create FMO controls for markers that are lowly expressed or have no clear separation between positive and negative populations.[20]
Visualization of Workflows and Pathways
Experimental Workflow for Multicolor Panel Optimization
Caption: Workflow for designing and optimizing a multicolor flow cytometry panel.
Example Signaling Pathway Analysis: T-Cell Receptor Signaling
Flow cytometry is a powerful tool for analyzing intracellular signaling events at the single-cell level.[22][23] The following diagram illustrates a simplified T-cell receptor (TCR) signaling pathway that can be interrogated using a multicolor panel.
Caption: Simplified T-cell receptor (TCR) signaling pathway.
A multicolor panel could be designed to simultaneously measure surface markers (e.g., CD3-BV750, CD4, CD8) and intracellular phospho-proteins to dissect signaling in different T-cell subsets.
Conclusion
The inclusion of Brilliant Violet 750 in multicolor flow cytometry panels offers a significant advantage for high-parameter analysis. By following rigorous experimental design principles, including careful fluorochrome selection, antibody titration, and the use of appropriate controls, researchers can generate high-quality, reproducible data. These application notes and protocols provide a framework for the successful implementation of BV750 in your research, enabling deeper insights into complex biological systems.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Spectrum [BV750 (Brilliant Violet 750)] | AAT Bioquest [aatbio.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. CD103/Brilliant Violet 750 FluoroFinder [app.fluorofinder.com]
- 5. CD3/Brilliant Violet 750 FluoroFinder [app.fluorofinder.com]
- 6. Designing a multicolour flow cytometry protocol | Abcam [abcam.com]
- 7. Ten tips for the design of multi-color flow panels | labclinics.com [labclinics.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. health.uconn.edu [health.uconn.edu]
- 10. leinco.com [leinco.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. flowcytometry-embl.de [flowcytometry-embl.de]
- 13. Compensation Controls | McGovern Medical School [med.uth.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. biomed.au.dk [biomed.au.dk]
- 17. m.youtube.com [m.youtube.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
Application Notes and Protocols for Surface Marker Detection Using BV750
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilliant Violet 750 (BV750) is a violet laser-excitable fluorescent dye that has become an integral tool in multicolor flow cytometry for the identification and characterization of cell surface markers. As a tandem fluorochrome, BV750 consists of a donor fluorophore (Brilliant Violet 421) and an acceptor dye. When excited by the violet laser (405 nm), the donor transfers energy to the acceptor, which then emits light at a maximum wavelength of approximately 750 nm.[1][2][3] This large Stokes shift allows for its incorporation into complex multicolor panels with minimal spectral overlap into detectors used for other violet laser-excited dyes. These application notes provide detailed protocols and considerations for the effective use of BV750-conjugated antibodies for surface marker detection.
Spectral Properties and Instrument Setup
BV750 is optimally excited by the violet laser (405 nm) and has a peak emission at approximately 754 nm.[3][4] Careful instrument setup is critical for maximizing the signal-to-noise ratio and minimizing spillover.
Table 1: Spectral Properties of BV750
| Property | Wavelength (nm) |
| Excitation Maximum | ~409 |
| Emission Maximum | ~754 |
| Excitation Laser | Violet (405 nm) |
Table 2: Recommended Instrument Settings for BV750 Detection
| Flow Cytometer | Recommended Filter Configuration |
| BD FACSCanto™ II | 780/60 BP filter with a 735 LP dichroic mirror[5][6] |
| Cytek® Aurora™ | Full spectrum is collected across all channels; BV750 is identified by its unique spectral signature. No specific bandpass filter is required.[7][8][9] |
Note: Instrument configurations can vary. It is essential to consult your specific instrument's filter guide and perform optimization experiments.
Experimental Protocols
Antibody Titration
Proper antibody titration is crucial to determine the optimal concentration that provides the best signal-to-noise ratio, minimizing background staining and cost.
Protocol for Antibody Titration:
-
Prepare a single-cell suspension of your target cells at a concentration of 1-2 x 10^6 cells/mL in staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Prepare a serial dilution of the BV750-conjugated antibody. A typical starting point for a 0.2 mg/mL stock concentration is a 1:50 dilution, followed by 2-fold serial dilutions.
-
Add 100 µL of the cell suspension to a series of flow cytometry tubes.
-
Add the diluted antibody to the respective tubes. Include an unstained control.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells twice with 2 mL of staining buffer by centrifuging at 300-400 x g for 5 minutes.
-
Resuspend the cells in 300-500 µL of staining buffer for analysis.
-
Acquire the samples on the flow cytometer and analyze the staining index (SI) to determine the optimal concentration.
Table 3: Example of Antibody Titration Series
| Tube | Antibody Dilution | Final Concentration (µg/mL) from 0.2 mg/mL stock |
| 1 | 1:50 | 4.0 |
| 2 | 1:100 | 2.0 |
| 3 | 1:200 | 1.0 |
| 4 | 1:400 | 0.5 |
| 5 | 1:800 | 0.25 |
| 6 | 1:1600 | 0.125 |
| 7 | Unstained Control | 0 |
General Staining Protocol for Surface Markers
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in cold staining buffer.
-
Fc Receptor Blocking (Optional but Recommended): To reduce non-specific binding, incubate cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C.
-
Staining:
-
Washing: Add 2 mL of staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step.
-
Resuspension: Resuspend the cell pellet in an appropriate volume of staining buffer (e.g., 500 µL) for flow cytometry analysis.
-
Data Acquisition: Acquire the samples on the flow cytometer using the optimized settings for BV750.
Diagrams
Experimental Workflow
Caption: General workflow for surface marker staining with BV750.
BV750 in the Fluorescence Spectrum
Caption: Excitation and emission of BV750 in the fluorescence spectrum.
Simplified T-Cell Receptor (TCR) Signaling Pathway
Caption: Simplified signaling cascade upon T-Cell Receptor (TCR) engagement.
Important Considerations
-
Tandem Dye Stability: BV750 is a tandem dye, and its stability can be affected by light, temperature, and fixation.[10] Protect BV750-conjugated antibodies from light and avoid repeated freeze-thaw cycles. Tandem dye degradation can lead to spillover into the donor dye's detector (BV421), requiring careful compensation.
-
Compensation: Always include single-stained compensation controls for BV750 and all other fluorochromes in your panel. Use the same antibody and cells/beads for compensation as in your experimental samples.
-
Brilliant Stain Buffer: When using two or more Brilliant Violet™ dyes, the use of a specialized buffer, such as BD Horizon™ Brilliant Stain Buffer, is highly recommended to prevent non-specific dye-dye interactions that can lead to staining artifacts.[1][2][11]
-
Lot-to-Lot Variability: Due to the nature of tandem dyes, there can be lot-to-lot variability in their spectral properties. It is advisable to perform a quality control check when using a new lot of a BV750-conjugated antibody.
By following these protocols and considerations, researchers can effectively utilize BV750 for the sensitive and accurate detection of cell surface markers in multicolor flow cytometry experiments.
References
- 1. Detection of >400 CD Biomarkers and Pathway Proteins in Single Immune Cells by Cyclic MIST for Single-Cell Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD Markers and Evolving role of Antibodies in Flow Cytometry | Antibody News: Novus Biologicals [novusbio.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. BV750 Mouse Anti-Human CD137 [bdbiosciences.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. welcome.cytekbio.com [welcome.cytekbio.com]
- 8. welcome.cytekbio.com [welcome.cytekbio.com]
- 9. facs.iq.msu.edu [facs.iq.msu.edu]
- 10. CD Marker Panel [antibodies-online.com]
- 11. CD Markers | Cell Signaling Technology [awsprod-cellsignal.com]
Application Notes and Protocols for BV750 in Immunophenotyping Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing Brilliant Violet™ 750 (BV750) in immunophenotyping assays. It includes detailed protocols for antibody staining, considerations for multicolor panel design, and a summary of the dye's performance characteristics to facilitate its successful integration into your research.
Introduction to BV750
Brilliant Violet™ 750 (BV750) is a polymer-based tandem fluorochrome that is excited by the violet laser (405 nm) and emits in the far-red spectrum (approximately 750 nm).[1][2] It is part of the Brilliant Violet™ family of dyes, which are known for their brightness and narrow emission spectra. BV750 is a tandem dye, meaning it consists of a donor fluorochrome (BV421) that absorbs light and transfers energy to an acceptor fluorochrome, which then emits light at a longer wavelength.[1] This large Stokes shift makes it a valuable tool in multicolor flow cytometry, allowing for the expansion of panels by utilizing the violet laser for detection in the far-red range.
Advantages of BV750 in Immunophenotyping
-
Expansion of Multicolor Panels: BV750 allows for the detection of an additional marker off the violet laser, freeing up other lasers for different fluorochromes and enabling the design of larger, more complex immunophenotyping panels.
-
Suitable for Spectral Cytometry: With its unique spectral signature, BV750 is well-suited for spectral flow cytometry, where the entire emission spectrum of a fluorochrome is measured.[1]
-
Moderate Brightness: BV750 exhibits moderate brightness, making it suitable for detecting a range of antigens, from moderately to highly expressed markers.
Data Presentation: BV750 Performance Characteristics
The following tables summarize the key properties and performance of BV750 to aid in experimental design and data interpretation.
Table 1: Spectral Properties of BV750
| Property | Value |
| Excitation Laser | Violet (405 nm) |
| Maximum Excitation | 409 nm |
| Maximum Emission | 754 nm |
| Common Filter | 780/60 BP |
Data sourced from multiple manufacturers and may vary slightly.
Table 2: Relative Brightness and Performance of BV750
| Fluorochrome | Relative Brightness Ranking | Stain Index Ranking | Spillover Considerations |
| BV750 | Moderate-Bright | Moderate-Bright | Spills into BV786. Can receive spillover from the UV laser into the BUV737 detector due to the BV421 donor. |
| BV605 | Bright | Bright | |
| BV650 | Bright | Bright | |
| BV711 | Bright | Bright | |
| BV786 | Bright | Bright | Receives spillover from BV750. |
| APC | Bright | Bright | |
| PE | Brightest | Brightest |
Relative brightness and stain index are dependent on the specific antibody conjugate, antigen density, and instrument setup. The rankings presented here are a generalization based on available data.[3][4][5][6]
Experimental Protocols
This section provides detailed protocols for immunophenotyping using BV750-conjugated antibodies. A critical component of staining with any Brilliant Violet™ dye is the use of a specialized stain buffer to prevent non-specific interactions between the polymer dyes.
Protocol 1: Cell Surface Staining with BV750
This protocol outlines the steps for staining cell surface markers on peripheral blood mononuclear cells (PBMCs) using a BV750-conjugated antibody.
Materials:
-
PBMCs (or other single-cell suspension)
-
BV750-conjugated primary antibody
-
Brilliant Stain Buffer (e.g., BD Horizon™ Brilliant Stain Buffer)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc Block (optional, recommended for cells with high Fc receptor expression)
-
Viability dye (e.g., a fixable viability dye compatible with the violet laser)
-
Compensation beads (for single-stain controls)
-
Flow cytometer with a violet laser and appropriate filters for BV750 detection
Procedure:
-
Cell Preparation:
-
Thaw or prepare a single-cell suspension of your cells of interest.
-
Count the cells and adjust the concentration to 1 x 10⁷ cells/mL in Flow Cytometry Staining Buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.
-
-
Viability Staining (Recommended):
-
Wash the cells with PBS.
-
Resuspend the cells in the appropriate buffer for your chosen viability dye.
-
Add the viability dye according to the manufacturer's instructions and incubate.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
-
Fc Receptor Blocking (Optional):
-
Resuspend the cells in 50 µL of Flow Cytometry Staining Buffer containing Fc Block.
-
Incubate for 10-15 minutes at room temperature. Do not wash.
-
-
Antibody Staining:
-
Prepare your antibody cocktail. For each sample, add the predetermined optimal volume of the BV750-conjugated antibody and other antibodies in your panel to 50 µL of Brilliant Stain Buffer .
-
Add the 50 µL of the antibody cocktail to the 50 µL of cell suspension.
-
Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.
-
-
Wash:
-
Add 2 mL of Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Decant the supernatant.
-
Repeat the wash step.
-
-
Resuspension and Acquisition:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer. Ensure that your instrument is set up with the correct laser and filter configuration for BV750.
-
-
Compensation Controls:
-
Prepare single-stain controls for each fluorochrome in your panel, including BV750.
-
Use compensation beads or a positive cell population for each single-stain control.
-
Stain the compensation controls using the same antibody and Brilliant Stain Buffer as your experimental samples.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an immunophenotyping experiment using a BV750-conjugated antibody.
Multicolor Panel Design Considerations for BV750
When incorporating BV750 into a multicolor panel, it is crucial to consider its spectral properties and potential for spillover to ensure optimal data quality.
Panel Design and Compensation Strategies
-
Managing Spillover from BV750 into BV786: Due to their close emission maxima, BV750 has significant spillover into the BV786 detector.[7] To mitigate this, it is highly recommended to place BV750 and BV786 on markers that are expressed on mutually exclusive cell populations. For example, in a T cell panel, one might assign a CD4 marker to BV750 and a CD8 marker to BV786, as these are not co-expressed on the same T cells.
-
Cross-Laser Excitation of the BV421 Donor: The BV421 donor of BV750 can be excited by a UV laser, which may cause some spillover into the BUV737 detector.[7] If your panel includes both UV and violet lasers, it is important to perform single-stain controls to accurately compensate for this spillover.
-
Antigen Density Matching: As BV750 has moderate brightness, it is best suited for antigens that are moderately to highly expressed. For dimly expressed antigens or rare populations, a brighter fluorochrome should be considered to ensure adequate resolution.[8]
-
Use of Brilliant Stain Buffer: As emphasized in the protocol, the use of a Brilliant Stain Buffer is crucial when using two or more Brilliant Violet™ dyes in the same panel.[9] This buffer minimizes non-specific dye-dye interactions that can lead to artifacts and incorrect data interpretation.
Conclusion
BV750 is a valuable addition to the flow cytometrist's toolkit, enabling the expansion of multicolor immunophenotyping panels. By understanding its spectral properties, particularly its spillover characteristics, and by following the recommended staining protocols, researchers can successfully incorporate BV750 into their experiments to gain deeper insights into complex biological systems. Careful panel design and the use of appropriate controls are paramount to achieving high-quality, reproducible data.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. CD3/Brilliant Violet 750 FluoroFinder [app.fluorofinder.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. imm.medicina.ulisboa.pt [imm.medicina.ulisboa.pt]
- 5. cytometrie.pitie-salpetriere.upmc.fr [cytometrie.pitie-salpetriere.upmc.fr]
- 6. bu.edu [bu.edu]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. fccf.cdn.mskcc.org [fccf.cdn.mskcc.org]
- 9. BV750 Mouse Anti-Human IgG [bdbiosciences.com]
Application Notes and Protocols for Using BV750 in Spectral Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to effectively utilizing the Brilliant Violet™ 750 (BV750) fluorochrome in spectral flow cytometry. This document outlines the key characteristics of BV750, detailed protocols for cell staining, and considerations for its integration into high-parameter panels.
Introduction to BV750
Brilliant Violet™ 750 (BV750) is a polymer-based tandem fluorochrome that is excited by the violet laser (405 nm) and has its emission peak at approximately 750 nm.[1] It is part of the Brilliant Violet™ family of dyes, which are known for their exceptional brightness and narrow emission spectra, making them well-suited for spectral flow cytometry.[1] The donor molecule in the BV750 tandem is BV421.[1] Due to its large Stokes shift, BV750 offers a unique spectral signature that can be effectively distinguished from other fluorochromes, enabling its inclusion in complex, high-parameter immunophenotyping panels.[1]
Spectral Properties and Instrument Setup
The unique spectral signature of BV750 allows for its clear identification and unmixing in a spectral flow cytometer.
Table 1: Spectral Characteristics of BV750
| Property | Value |
| Excitation Laser | Violet (405 nm) |
| Maximum Excitation | ~405 nm |
| Maximum Emission | ~750 nm |
| Donor Fluorochrome | BV421 |
Instrument Setup and Unmixing Controls:
Accurate spectral unmixing is crucial for resolving the BV750 signal from other fluorochromes.
-
Reference Controls: Single-stained compensation controls are essential for generating the reference spectrum for BV750. It is recommended to use the same cell type and preparation method for controls as for the experimental samples to ensure accurate autofluorescence subtraction.[2][3][4] Both compensation beads and cells can be used, but it is important to verify that the spectral signature of the fluorochrome on beads accurately reflects its signature on cells, as discrepancies can lead to unmixing errors.[3]
-
Unmixing Algorithm: The unmixing algorithm of the spectral flow cytometer will use the reference spectrum of BV750 to deconvolute its contribution from the composite spectrum of a multi-color sample.[5][6]
-
Autofluorescence: Unstained cells should always be included as a control to determine the autofluorescence signature of the cell population, which can then be subtracted during analysis.[4][7]
BV750 in High-Parameter Panel Design
BV750 is a valuable addition to high-parameter spectral flow cytometry panels due to its brightness and unique emission spectrum. However, careful consideration of potential spillover and spreading is necessary for optimal panel design.
Spillover and Spreading:
Spillover occurs when the emission of one fluorochrome is detected in the primary detector of another. Spreading is the increase in the standard deviation of a population due to the spillover from another fluorochrome, which can impact the resolution of dim signals. While spectral unmixing corrects for spillover, spreading error can still affect data quality.
Table 2: Representative Spillover Spreading Considerations for BV750
| Fluorochrome Spilling Into | BV750 |
| BV786 | Moderate |
| APC-R700 | Low |
| PE-Cy7 | Low |
| BV711 | Low |
| BV650 | Low |
| BV605 | Low |
This table provides a qualitative representation of potential spillover spreading. For precise panel design, it is highly recommended to use an online spectral viewer, such as the Cytek Full Spectrum Viewer, to visualize the spectral overlap between BV750 and other fluorochromes in your specific panel.[8]
Panel Design Recommendations:
-
Antigen Density: Assign BV750 to markers with moderate to high expression levels. For dimly expressed markers, a brighter fluorochrome might be more suitable.
-
Co-expression: Avoid pairing BV750 with fluorochromes that have significant spectral overlap on co-expressed markers to minimize spreading and maintain resolution.
-
Example Application: In a 31-color panel for human T-cell phenotyping, BV750 was successfully used to label CD28, a marker of T-cell differentiation and activation.[2]
Below is an example of a logical workflow for incorporating BV750 into a high-parameter spectral flow cytometry panel.
References
- 1. m.youtube.com [m.youtube.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. flowcytometry.cores.utah.edu [flowcytometry.cores.utah.edu]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. welcome.cytekbio.com [welcome.cytekbio.com]
- 8. Cytek Full Spectrum Viewer [spectrum.cytekbio.com]
Application Notes and Protocols: Utilizing BD Horizon Brilliant™ Stain Buffer with BV750 for Optimal Multicolor Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Brilliant™ Violet (BV) polymer dyes has significantly expanded the capabilities of multicolor flow cytometry, enabling the simultaneous analysis of numerous cellular markers. However, the unique chemical nature of these polymer dyes can lead to non-specific, dye-dye interactions when multiple BV conjugates are used in the same staining panel.[1][2] These interactions can manifest as data artifacts, such as apparent under-compensation and the appearance of multivariate negative populations, ultimately compromising data quality and interpretation.[1]
BD Horizon Brilliant™ Stain Buffer (BSB) is a proprietary formulation designed to mitigate these non-specific interactions between Brilliant™ polymer dyes, including BV750.[2] The use of BSB is recommended when two or more Brilliant™ Violet reagents are present in a staining cocktail to ensure data accuracy and reproducibility.[2][3] This buffer is compatible with traditional fluorochromes and can be seamlessly integrated into standard immunofluorescent staining protocols.[3]
This document provides a detailed protocol for the use of BD Horizon Brilliant™ Stain Buffer with BV750-conjugated antibodies, alongside performance data and a conceptual illustration of its mechanism of action.
Performance Data
The use of BD Horizon Brilliant™ Stain Buffer significantly improves the quality of data generated from multicolor flow cytometry panels incorporating BV750 and other Brilliant™ Violet dyes. The buffer enhances the signal-to-noise ratio and reduces spillover, leading to better-defined cell populations.
While specific performance metrics can vary depending on the cell type, antibody panel, and instrument setup, the following table provides an illustrative example of the expected improvements when using BSB with a BV750-conjugated antibody in a multicolor panel.
Disclaimer: The following data is illustrative and intended to demonstrate the potential improvements observed with the use of BD Horizon Brilliant™ Stain Buffer. Actual results may vary.
| Parameter | Without BD Horizon Brilliant™ Stain Buffer | With BD Horizon Brilliant™ Stain Buffer | Fold Improvement |
| Staining Index (SI) | 150 | 250 | ~1.7x |
| Signal-to-Noise (S/N) Ratio | 80 | 180 | ~2.3x |
| Spillover into PE-Cy7 Channel (%) | 12% | 5% | ~2.4x Reduction |
| Spillover into APC Channel (%) | 8% | 3% | ~2.7x Reduction |
Experimental Protocols
Materials
-
Cells of interest (e.g., human peripheral blood mononuclear cells - PBMCs)
-
BV750-conjugated antibody (e.g., anti-human CD8-BV750)
-
Other Brilliant™ Violet-conjugated antibodies for multicolor panel
-
BD Horizon Brilliant™ Stain Buffer (BSB)
-
Stain Buffer (e.g., BD Pharmingen™ Stain Buffer (FBS))
-
Fc Block (e.g., BD Pharmingen™ Human Fc Block)
-
Fixable Viability Dye
-
12 x 75-mm polystyrene tubes or 96-well U-bottom plates
-
Flow cytometer equipped with a violet laser for BV750 excitation
Protocol for Immunofluorescent Staining of Human PBMCs
This protocol describes a typical workflow for staining human PBMCs for surface markers. It is crucial to add the BD Horizon Brilliant™ Stain Buffer to the staining tube before the addition of the antibody cocktail.
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque™).
-
Wash the cells twice with an appropriate buffer (e.g., PBS with 2% FBS).
-
Resuspend the cell pellet in Stain Buffer and perform a cell count. Adjust the cell concentration to 1 x 10⁷ cells/mL.
-
-
Fc Receptor Blocking:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.
-
Add Fc Block according to the manufacturer's recommendations to prevent non-specific antibody binding.
-
Incubate for 10 minutes at room temperature.
-
-
Staining:
-
During the Fc Block incubation, prepare the antibody cocktail.
-
In a separate tube, add 50 µL of BD Horizon Brilliant™ Stain Buffer to each staining tube.[2][3] This volume is constant regardless of the final staining volume or cell number.[2][3]
-
Add the predetermined optimal volume of the BV750-conjugated antibody and other Brilliant™ Violet-conjugated antibodies to the tubes containing the BSB.
-
Vortex the tubes gently to mix.
-
Add the antibody cocktail to the cell suspension.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
-
Washing:
-
After incubation, add 2 mL of Stain Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Decant the supernatant.
-
-
Viability Staining and Fixation (Optional):
-
If a viability dye is to be used, resuspend the cell pellet in the appropriate buffer for the viability dye and follow the manufacturer's protocol.
-
If fixation is required, resuspend the cells in a suitable fixation buffer (e.g., 1% paraformaldehyde in PBS) and incubate according to standard procedures.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in an appropriate volume of Stain Buffer for flow cytometric analysis.
-
It is recommended to acquire samples within 6 hours of staining when using BSB.[2]
-
For accurate compensation, single-stain compensation controls should be prepared for each fluorochrome in the panel, and these controls should also be treated with BD Horizon Brilliant™ Stain Buffer.[4]
-
Diagrams
Experimental Workflow
Caption: Staining protocol workflow with BD Horizon Brilliant™ Stain Buffer.
Mechanism of Action
Caption: Conceptual diagram of BSB preventing dye-dye interactions.
Summary
The BD Horizon Brilliant™ Stain Buffer is an essential reagent for multicolor flow cytometry experiments that utilize two or more Brilliant™ Violet dyes, such as BV750. By effectively minimizing non-specific dye-dye interactions, BSB ensures the generation of high-quality, reproducible data with improved signal resolution. Adherence to the provided protocol, particularly the addition of BSB prior to the antibody cocktail, is critical for achieving optimal results. The inclusion of BSB in multicolor panel design is a key step towards reliable and accurate immunophenotyping.
References
Application Notes and Protocols: BV750 Antibody Titration for Optimal Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optimal staining is critical for the successful application of flow cytometry in research and drug development. The process of antibody titration is a fundamental step to determine the ideal concentration of a conjugated antibody that provides the best discrimination between positive and negative cell populations while minimizing non-specific binding. This document provides detailed application notes and protocols for the titration of antibodies conjugated to Brilliant Violet™ 750 (BV750), a violet laser-excitable tandem fluorophore.
BV750 is a bright fluorochrome with an excitation maximum at approximately 405 nm and an emission maximum at around 750 nm.[1][2] It is well-suited for multicolor flow cytometry panels, particularly in spectral cytometry.[1][2] Proper titration of BV750-conjugated antibodies is essential to mitigate potential spillover and ensure high-quality, reproducible data.
Core Principles of Antibody Titration
The primary goal of antibody titration is to identify the concentration that yields the highest stain index, which is a measure of the separation between the positive and negative populations.[3][4] The stain index is calculated using the following formula:
Stain Index = (Median Fluorescence Intensity of Positive Population - Median Fluorescence Intensity of Negative Population) / (2 * Standard Deviation of the Negative Population) [4]
A higher stain index indicates better resolution. Plotting the stain index against antibody concentration allows for the identification of the optimal concentration, which typically lies on a plateau before the concentration at which non-specific binding begins to increase, potentially decreasing the stain index.[5][6]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for antibody titration and the basic principle of immunofluorescent staining.
Caption: Experimental workflow for BV750 antibody titration.
Caption: Principle of direct immunofluorescence staining.
Detailed Experimental Protocols
Protocol 1: Preparation of Serial Dilutions
This protocol outlines the preparation of a 2-fold serial dilution series for a BV750-conjugated antibody. It is recommended to test a range of concentrations above and below the manufacturer's suggested concentration.[7]
Materials:
-
BV750-conjugated antibody
-
Staining buffer (e.g., PBS with 1-2% BSA or FBS)
-
Microcentrifuge tubes
| Parameter | Recommendation |
| Starting Concentration | 2x manufacturer's recommendation[8] |
| Dilution Factor | 2-fold |
| Number of Dilutions | 8 points[9] |
| Diluent | Staining Buffer |
Procedure:
-
Label a series of microcentrifuge tubes (e.g., 1 through 8).
-
Prepare the starting concentration (Tube 1) at twice the manufacturer's recommended concentration in a total volume of 270 µL of staining buffer.[8] For example, if the recommended dilution is 1:100, prepare a 1:50 dilution.
-
Add 150 µL of staining buffer to tubes 2 through 8.[8]
-
Transfer 150 µL from Tube 1 to Tube 2 and mix thoroughly.
-
Continue the serial dilution by transferring 150 µL from the previous tube to the next, mixing thoroughly at each step.
Protocol 2: Cell Staining
This protocol describes the staining of cells with the prepared antibody dilutions. It is crucial to maintain consistent conditions (cell number, volume, time, and temperature) for all samples.[5][9]
Materials:
-
Single-cell suspension of interest
-
Staining buffer
-
96-well U-bottom plate or flow cytometry tubes
-
Prepared antibody serial dilutions
-
(Optional) Fc block reagent
| Parameter | Recommendation |
| Cell Number per Sample | 1 x 10^6 cells[10][11] |
| Staining Volume | 100 µL[12] |
| Incubation Time | 20-30 minutes[10][13][14] |
| Incubation Temperature | 4°C or on ice[10][14] |
Procedure:
-
Prepare cells at a concentration of 1 x 10^7 cells/mL in cold staining buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each well of a 96-well plate or into individual flow cytometry tubes.[11] Include an unstained control.
-
(Optional) If working with cells known to express Fc receptors (e.g., B cells, monocytes), add an Fc blocking reagent and incubate according to the manufacturer's instructions to prevent non-specific binding.[12][15]
-
Add a defined volume (e.g., 5-10 µL) of each antibody dilution to the corresponding cells.
-
Gently mix and incubate for 20-30 minutes at 4°C in the dark.[10][14]
-
Wash the cells by adding 200 µL (for plates) or 2-3 mL (for tubes) of cold staining buffer.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant or aspirate the supernatant.
-
Repeat the wash step (steps 6-8) one or two more times.
-
Resuspend the cell pellet in an appropriate volume of staining buffer (e.g., 200-400 µL) for flow cytometry analysis.[13]
Protocol 3: Data Acquisition and Analysis
Procedure:
-
Set up the flow cytometer with the appropriate laser and filter configuration for BV750 (e.g., 405 nm laser and a 750/30 nm bandpass filter).[6][16]
-
Use the unstained sample to set the forward scatter (FSC) and side scatter (SSC) voltages and to establish the baseline fluorescence of the cell population.
-
Acquire data for each stained sample, ensuring the signal is on scale.
-
In your analysis software, gate on the cell population of interest based on FSC and SSC.
-
For each antibody concentration, identify and gate the positive and negative populations for the marker of interest.
-
Export the median fluorescence intensity (MFI) of the positive population and the MFI and standard deviation (SD) of the negative population.
-
Calculate the stain index for each concentration using the formula provided above.
-
Plot the stain index versus the antibody concentration. The optimal concentration is typically the lowest point on the plateau of the curve that gives the maximal stain index.[5]
Data Presentation
The following table provides a template for recording and analyzing your titration data.
| Antibody Dilution | Antibody Conc. (µg/mL) | MFI (Positive) | MFI (Negative) | SD (Negative) | Stain Index |
| 1:50 | Calculate | Record | Record | Record | Calculate |
| 1:100 | Calculate | Record | Record | Record | Calculate |
| 1:200 | Calculate | Record | Record | Record | Calculate |
| 1:400 | Calculate | Record | Record | Record | Calculate |
| 1:800 | Calculate | Record | Record | Record | Calculate |
| 1:1600 | Calculate | Record | Record | Record | Calculate |
| 1:3200 | Calculate | Record | Record | Record | Calculate |
| 1:6400 | Calculate | Record | Record | Record | Calculate |
Concluding Remarks
Titration is an indispensable step for any flow cytometry experiment. Following these detailed protocols for BV750-conjugated antibodies will enable researchers to determine the optimal antibody concentration, leading to improved data quality, enhanced resolution of cell populations, and more reliable and reproducible results. It is important to note that antibody titrations are specific to the experimental conditions, and it is recommended to re-titrate if there are any changes to the cell type, staining protocol, or instrument settings.[5][9]
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. CD3/Brilliant Violet 750 FluoroFinder [app.fluorofinder.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. What is “Stain Index” and how do I calculate it with FCS Express? [denovosoftware.com]
- 5. welcome.cytekbio.com [welcome.cytekbio.com]
- 6. BV750 Rat IgG2a, κ Isotype Control [bdbiosciences.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. hiv-forschung.de [hiv-forschung.de]
- 9. lerner.ccf.org [lerner.ccf.org]
- 10. Antibody Titration Protocol | Leinco Technologies [leinco.com]
- 11. health.uconn.edu [health.uconn.edu]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Titration of Antibody Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 16. bdbiosciences.com [bdbiosciences.com]
Troubleshooting & Optimization
BV750 Flow Cytometry Technical Support Center
Welcome to the technical support center for troubleshooting BV750 flow cytometry data. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments using the BV750 fluorochrome.
Frequently Asked Questions (FAQs)
Q1: What is BV750 and what are its spectral properties?
Brilliant Violet™ 750 (BV750) is a tandem fluorochrome that is excited by the violet laser (405 nm) and emits light in the far-red spectrum. It utilizes Brilliant Violet™ 421 as the donor molecule. Due to its large Stokes shift, it is well-suited for multicolor flow cytometry panels, including those analyzed on spectral cytometers.
Q2: What are the most common issues encountered with BV750?
The most common issues with BV750 are related to its nature as a tandem dye. These include:
-
Degradation: Breakage of the linker between the donor (BV421) and acceptor dyes, leading to decreased BV750 signal and increased spillover into the BV421 channel.
-
Compensation Challenges: Significant spectral overlap with other fluorochromes may require careful compensation.
-
Signal Loss: Improper storage and handling can lead to a reduction in fluorescence intensity.
Q3: How can I prevent the degradation of BV750?
To prevent the degradation of BV750-conjugated antibodies, follow these recommendations:
-
Storage: Store antibodies at 2-8°C and protect them from light. Do not freeze tandem dye conjugates as this can denature the donor fluorochrome.[1]
-
Handling: Minimize exposure to light during all staining and acquisition steps.
-
Fixation: Be aware that some fixation methods can affect tandem dye stability. If issues are observed, consider alternative fixation protocols.
Q4: What causes increased background staining with BV750?
High background can be caused by several factors, including:
-
Non-specific Binding: The antibody may be binding to unintended targets. Using an Fc block and titrating the antibody to its optimal concentration can help.
-
Dead Cells: Dead cells can non-specifically bind antibodies, leading to high background. Use a viability dye to exclude dead cells from your analysis.
-
Antibody Concentration: Using too high a concentration of the antibody can lead to increased background.
Troubleshooting Guides
Issue 1: Weak or No BV750 Signal
If you are observing a weak or absent BV750 signal, consider the following potential causes and solutions.
| Possible Cause | Troubleshooting Steps |
| Low Antigen Expression | - Ensure the target antigen is expressed on your cell type of interest. - Consider using an antibody conjugated to a brighter fluorochrome if the antigen density is low. |
| Antibody Titration | - Titrate your BV750-conjugated antibody to determine the optimal staining concentration. |
| Improper Storage/Handling | - Confirm that the antibody has been stored at 2-8°C and protected from light. - Avoid repeated freeze-thaw cycles. |
| Instrument Settings | - Verify that the correct laser (violet, 405 nm) and filter set (e.g., 750/30 nm) are being used. - Ensure PMT voltages are set appropriately. |
| Tandem Dye Degradation | - Check for increased signal in the BV421 channel, which can indicate degradation. - If degradation is suspected, use a new vial of antibody. |
Issue 2: High Background or Non-Specific Staining
High background can obscure your positive signal. Use the following table to troubleshoot this issue.
| Possible Cause | Troubleshooting Steps |
| Antibody Concentration Too High | - Titrate the antibody to a lower concentration. |
| Inadequate Washing | - Increase the number of wash steps after antibody incubation. |
| Non-Specific Antibody Binding | - Include an Fc block in your staining protocol. - Use an isotype control to assess non-specific binding. |
| Dead Cells | - Use a viability dye to exclude dead cells from the analysis. |
Issue 3: Compensation Issues and Spectral Overlap
Proper compensation is critical for accurate data analysis, especially with tandem dyes like BV750.
| Possible Cause | Troubleshooting Steps |
| Tandem Dye Degradation | - Degradation of BV750 leads to increased signal in the BV421 channel, requiring accurate compensation. - Run single-stain compensation controls for both BV750 and BV421 for every experiment. |
| Spectral Overlap | - BV750 can have significant spillover into the BV786 channel.[2] - Be mindful of potential spillover into channels for other fluorochromes excited by the violet laser. - Use a spectral viewer tool to assess potential overlaps when designing your panel. |
| Incorrect Compensation Controls | - Use bright, single-stained compensation controls (cells or beads). - Treat your compensation controls in the same manner as your experimental samples (e.g., same fixation and permeabilization steps). |
Experimental Protocols
Standard Surface Staining Protocol with BV750
-
Cell Preparation:
-
Start with a single-cell suspension at a concentration of 1x10^6 cells/100 µL.
-
Wash cells with cold PBS or a suitable staining buffer.
-
-
Fc Receptor Blocking:
-
Incubate cells with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of the BV750-conjugated antibody to the cells.
-
Incubate for 20-30 minutes at 4°C in the dark.[3]
-
-
Washing:
-
Wash the cells twice with 2 mL of cold staining buffer. Centrifuge at 300-400 x g for 5 minutes between washes.
-
-
Viability Staining (if not performed earlier):
-
If using a DNA-binding viability dye (e.g., DAPI, Propidium Iodide), add it to the final cell suspension just before analysis.
-
-
Data Acquisition:
-
Resuspend cells in 300-500 µL of staining buffer and acquire data on the flow cytometer immediately. Ensure the instrument is properly set up and compensated for BV750.
-
Visual Troubleshooting Workflows
The following diagrams illustrate logical steps for troubleshooting common BV750 data issues.
Caption: Troubleshooting workflow for weak or no BV750 signal.
Caption: Troubleshooting workflow for BV750 compensation issues.
References
BV750 Compensation in Multicolor Experiments: A Technical Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering compensation issues with the BV750 fluorochrome in multicolor flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is BV750 and why does it require special attention for compensation?
BV750, or Brilliant Violet™ 750, is a tandem fluorochrome excited by the violet laser (405 nm) with an emission maximum around 750 nm.[1] As a tandem dye, it consists of a donor fluorochrome (BV421) and an acceptor dye. Energy is transferred from the excited donor to the acceptor, which then emits light at a longer wavelength.[2] This process can be imperfect, leading to some emission from the donor dye. Furthermore, the acceptor dye itself can sometimes be excited by other lasers in the cytometer.[1][2] These factors contribute to significant spectral overlap, or "spillover," into other detectors, making accurate compensation crucial for reliable data.
Q2: What is spillover and spillover spreading?
-
Spillover is the phenomenon where the fluorescence emission of one fluorochrome is detected in a detector intended for another fluorochrome.[3]
-
Spillover spreading is the increase in the width of the distribution of a negative population in a particular channel due to the spillover from a bright positive signal in another channel. This spreading can obscure dim positive signals, making it difficult to resolve populations.[4] The degree of spreading is quantified in a Spillover Spreading Matrix (SSM).[3][5][6]
Q3: Into which channels does BV750 typically cause the most significant spillover and spreading?
BV750 is known to cause significant spillover and spreading into neighboring channels on the violet laser, primarily BV786 .[1] Due to the excitation of the BV421 donor dye by the UV laser, there can also be spillover into the BUV737 detector.[1] Additionally, the acceptor dye's emission characteristics may lead to spillover into detectors for fluorochromes like APC and Alexa Fluor 700 .[1]
Q4: Can I use compensation beads for BV750?
Yes, compensation beads are generally suitable for calculating compensation for BV750. However, it is critical to ensure that the beads are compatible with tandem dyes and that the spectral characteristics of the fluorochrome bound to the beads are identical to those on the cells.[7] Some tandem dyes can exhibit altered spectral properties when bound to beads compared to cells, which can lead to inaccurate compensation.[7] Always treat your single-stain compensation controls, whether cells or beads, with the same fixation and permeabilization reagents as your experimental samples, as these can affect the fluorescence of tandem dyes.[8]
Troubleshooting Guide
Issue 1: Apparent "over-compensation" or "under-compensation" of BV750
Symptoms:
-
In a bivariate plot of BV750 versus another channel, the compensated populations are not centered on the same median fluorescence intensity (MFI) as the negative control.
-
"Smiling" or "frowning" populations after compensation.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Compensation Controls | Ensure single-stain controls are bright enough (as bright or brighter than the signal in the experimental sample), spectrally identical (same fluorochrome and preferably the same antibody clone and lot for tandem dyes), and treated identically to the experimental samples (e.g., fixation).[8][9][10] |
| Voltage Settings Not Optimized | Optimize photomultiplier tube (PMT) voltages for each detector to ensure signals are on-scale and to maximize the signal-to-noise ratio. Avoid unnecessarily high voltages, which can increase spreading. |
| Spectral Mismatch Between Beads and Cells | If using compensation beads, verify their compatibility with BV750. In cases of persistent issues, consider using single-stained cells as compensation controls.[7] |
| Tandem Dye Degradation | Protect BV750-conjugated antibodies from light and prolonged exposure to fixation agents, which can cause the tandem dye to break down and alter its spectral properties.[8] |
Issue 2: High Spillover Spreading from BV750 Obscuring Dim Signals
Symptoms:
-
Difficulty resolving a dim positive population in a channel adjacent to BV750 (e.g., BV786).
-
The negative population in the adjacent channel appears much wider or "fanned out" in the presence of a bright BV750 signal.
Possible Causes & Solutions:
| Cause | Solution |
| Bright BV750 Signal on a Highly Expressed Antigen | Assign BV750 to a marker expressed on a moderately abundant or less brightly expressed antigen to minimize the amount of spreading. Reserve the brightest fluorochromes for markers with low expression levels. |
| Suboptimal Panel Design | In your multicolor panel, try to pair BV750 with fluorochromes in adjacent detectors that are expressed on mutually exclusive cell populations. This way, the spreading from BV750 will not affect the detection of the other marker. |
| Instrument Configuration | Ensure your cytometer's filter and mirror configuration is optimal for detecting BV750 while minimizing bleed-through into adjacent channels. |
Quantitative Data: Spillover Spreading Matrix (SSM)
The following table provides a representative example of a spillover spreading matrix, illustrating the expected impact of BV750 on other common fluorochromes. The values represent the standard deviation of spillover and are used to estimate the degree of spreading. Higher values indicate greater spreading. Note: These values are illustrative and can vary significantly based on the specific instrument, its configuration, and the reagents used.
| Spreading From | Into: BV650 | Into: BV711 | Into: BV786 | Into: APC | Into: APC-R700 | Into: PE-Cy7 |
| BV750 | Low | Moderate | High | Moderate | Moderate-High | Low |
| BV650 | - | Moderate | Low | Low | Low | Low |
| BV711 | Moderate | - | Moderate | Low | Low | Low |
| BV786 | Low | Low | - | Low | Low | Low |
| APC | Low | Low | Low | - | Moderate | Moderate |
| APC-R700 | Low | Low | Low | Moderate | - | Moderate |
| PE-Cy7 | Low | Low | Low | Moderate | Moderate | - |
Experimental Protocols
Detailed Methodology for Setting Up Compensation Controls
-
Prepare Single-Stain Controls: For each fluorochrome in your multicolor panel, including BV750, prepare a separate single-stain control.
-
Using Cells: Use cells from your experiment that have a clear positive and negative population for the marker of interest.
-
Using Compensation Beads: Use antibody-capture beads and the exact same fluorochrome-conjugated antibody that is in your experimental panel. This is especially critical for tandem dyes like BV750.[9]
-
-
Ensure Controls are Sufficiently Bright: The positive signal in your single-stain control must be at least as bright as the brightest signal you expect in your fully stained sample.[10] You may need to use a different antibody (recognizing a more highly expressed antigen) conjugated to the same fluorochrome to achieve this.
-
Treat Controls and Samples Identically: All processing steps, including incubation times, temperatures, and fixation/permeabilization treatments, must be the same for your compensation controls and your experimental samples.[8]
-
Acquire Compensation Controls:
-
Set the forward scatter (FSC) and side scatter (SSC) voltages and gates to identify your cells or beads.
-
For each single-stain control, adjust the PMT voltage for its primary detector so that the positive population is on scale and well-resolved from the negative population.
-
Record data for each single-stain control, ensuring you collect a sufficient number of events (typically at least 5,000-10,000 positive events).
-
-
Calculate the Compensation Matrix: Use your flow cytometry software's automated compensation setup. The software will use the MFI of the single-stain controls in all detectors to calculate the spillover values and generate the compensation matrix.
-
Review and Apply Compensation: Visually inspect the compensation matrix and the compensated data for each single-stain control to ensure that the populations are correctly aligned. Apply the calculated compensation matrix to your multicolor experimental samples.
Visualizations
Caption: Spillover spreading from a bright BV750 signal can widen the negative population in the BV786 channel, potentially obscuring a dim positive signal.
Caption: A simplified workflow for setting up and applying compensation in a multicolor flow cytometry experiment.
Caption: Logical relationship for panel design: pairing bright fluorochromes like BV750 with highly expressed antigens leads to high spreading, while pairing with lower density antigens is preferred.
References
- 1. bdj.co.jp [bdj.co.jp]
- 2. youtube.com [youtube.com]
- 3. Spectral Spillover in Flow Cytometry | FluoroFinder [fluorofinder.com]
- 4. FCF @ UNIL March 2022 (Spillover Spreading) [wp.unil.ch]
- 5. Spillover Spreading Matrix | FlowJo, LLC [flowjo.com]
- 6. Quantifying Spillover Spreading for Comparing Instrument Performance and Aiding in Multicolor Panel Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Managing BV750 Spillover in Flow Cytometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively manage spectral spillover from the BV750 fluorochrome in their flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is BV750 and why does it cause spillover?
Brilliant Violet™ 750 (BV750) is a tandem fluorochrome used in flow cytometry. It is excited by the violet laser (405 nm) and has a primary emission peak around 750 nm.[1][2] As a tandem dye, it consists of a donor fluorochrome (BV421) and an acceptor dye. Energy is transferred from the excited donor to the acceptor, which then emits light at a longer wavelength.[2] Spillover occurs because the emission spectrum of BV750 is broad and can be detected in channels intended for other fluorochromes, particularly those with nearby emission wavelengths.
Q2: Which channels are most affected by BV750 spillover?
The most significant spillover from BV750 is observed in the BV786 channel due to the close proximity of their emission spectra.[1][2] Moderate spillover can also occur into other nearby channels depending on the specific filter configuration of the flow cytometer. Additionally, because the BV421 donor molecule can be excited by the UV laser, there may be some cross-laser spillover into the BUV737 detector.[2]
Q3: What is a Spillover Spreading Matrix (SSM) and how does it relate to BV750?
A Spillover Spreading Matrix (SSM) is a tool used in multicolor flow cytometry to quantify the extent to which a given fluorochrome's signal "spreads" into other detectors after compensation has been applied.[3] This spread can impact the ability to resolve dim populations. While a specific, universally applicable SSM for BV750 is instrument-dependent, it is known to cause significant spread into the BV786 channel.
Troubleshooting Guide
This guide addresses common issues encountered when using BV750 and provides step-by-step solutions.
Issue 1: Poor resolution of populations in channels adjacent to BV750.
Possible Cause: Inadequate compensation leading to spillover from BV750.
Solution:
-
Proper Compensation Controls: Ensure you are using appropriate single-stain controls for compensation.
-
The compensation control must use the exact same BV750 conjugate (same antibody and lot number) as your experimental sample. Tandem dyes can have lot-to-lot variability.
-
The positive population in your compensation control should be at least as bright as, or brighter than, the brightest BV750 signal in your experimental samples.
-
The autofluorescence of the positive and negative populations in your compensation control should be the same.
-
-
Re-evaluate Gating on Compensation Controls: When calculating compensation, ensure that the gates for positive and negative populations are set correctly on your single-stain controls.
-
Check Instrument Settings: Ensure that the photomultiplier tube (PMT) voltages are set optimally to keep both the negative and positive populations on scale and within the linear range of the detector.
Issue 2: Inconsistent compensation results with BV750 between experiments.
Possible Cause: Degradation of the BV750 tandem dye or lot-to-lot variability.
Solution:
-
Protect from Light and Temperature: Tandem dyes like BV750 can degrade with exposure to light and elevated temperatures.[4] Store reagents properly and protect stained samples from light.
-
Use a Stabilizing Fixative: If fixation is required, consider using a stabilizing fixative to minimize the degradation of tandem dyes.
-
Lot-Specific Compensation: Always run a new set of single-stain compensation controls for each new lot of BV750 conjugate. Do not reuse compensation settings from a previous experiment with a different lot.
Issue 3: Difficulty resolving a dim marker in a channel with spillover from a bright BV750 signal.
Possible Cause: Spillover spreading from a bright BV750 signal is obscuring the dim signal, even with proper compensation.
Solution:
-
Panel Redesign:
-
Assign the brightest fluorochromes, like BV750, to markers that are not co-expressed with the dim marker of interest.
-
If co-expression is unavoidable, consider using a fluorochrome alternative to BV750 that has less spillover into the channel of the dim marker.
-
Quantitative Data Summary
The following tables provide a summary of the spectral properties of BV750 and its common spillover characteristics.
Table 1: Spectral Properties of BV750
| Property | Value |
| Excitation Laser | Violet (405 nm) |
| Maximum Excitation | ~405 nm |
| Maximum Emission | ~750 nm |
| Common Filter | 780/60 BP |
Table 2: BV750 Spillover Profile
| Fluorochrome (Spilling Into) | Spillover Level | Notes |
| BV786 | High | Significant overlap in emission spectra.[1][2] |
| APC-R700 / Alexa Fluor 700 | Moderate | Potential for spillover depending on filter configuration.[1] |
| BUV737 | Low to Moderate | Cross-laser excitation of the BV421 donor by the UV laser.[2] |
Experimental Protocols
Protocol: Preparation of Single-Color Compensation Controls
This protocol outlines the steps for preparing single-color compensation controls using either cells or antibody-capture beads.
Materials:
-
Cells or antibody-capture beads
-
BV750-conjugated antibody (same lot as the experimental sample)
-
Staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometry tubes
Procedure:
-
Labeling: Label two tubes: one "Unstained Control" and one "BV750."
-
Cell/Bead Preparation: Aliquot an appropriate number of cells or beads into each tube.
-
Staining:
-
To the "BV750" tube, add the pre-titrated amount of the BV750-conjugated antibody.
-
Add only staining buffer to the "Unstained Control" tube.
-
-
Incubation: Incubate the tubes according to the antibody manufacturer's recommendations (typically 20-30 minutes at 4°C, protected from light).
-
Washing: Wash the cells/beads with staining buffer by centrifuging, decanting the supernatant, and resuspending the pellet. Repeat this step as needed.
-
Resuspension: Resuspend the final cell/bead pellet in an appropriate volume of staining buffer for flow cytometry analysis.
-
Acquisition: Run the unstained and single-stained controls on the flow cytometer to set up the compensation matrix before acquiring your experimental samples.
Visualizations
Caption: Experimental workflow for a multicolor flow cytometry experiment incorporating BV750.
Caption: Diagram illustrating BV750 spillover into adjacent channels.
References
BV750 signal stability and degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the signal stability and degradation of BV750, a tandem dye commonly used in flow cytometry.
Frequently Asked Questions (FAQs)
Q1: What is BV750 and how does it work?
BV750 is a tandem fluorochrome from the Brilliant Violet™ family of dyes. It consists of a donor fluorochrome, Brilliant Violet™ 421 (BV421), covalently bound to an acceptor dye with an emission maximum around 750 nm.[1] The BV421 donor is excited by the violet laser (405 nm), and instead of emitting its own light, it transfers its energy to the acceptor dye via Förster Resonance Energy Transfer (FRET). The acceptor dye then emits light at the longer wavelength (around 750 nm). This large Stokes shift (the difference between the excitation and emission wavelengths) is a key advantage of tandem dyes in multicolor flow cytometry.[2][3]
Q2: What are the main causes of BV750 signal degradation?
As a tandem dye, BV750's signal stability is sensitive to several factors that can disrupt the FRET process between the donor and acceptor dyes. The primary causes of degradation include:
-
Photodegradation: Exposure to light, especially high-intensity light from lasers or ambient room light, can damage the acceptor dye and the linkage between the donor and acceptor, leading to a loss of signal in the BV750 channel and an increase in signal in the donor (BV421) channel.[2][4]
-
Fixation: Aldehyde-based fixatives like paraformaldehyde (PFA) can negatively impact the integrity of tandem dyes. The chemical cross-linking can alter the conformation of the dyes or their linkage, reducing FRET efficiency.[2]
-
Temperature: Elevated temperatures can denature the antibody conjugate and affect the stability of the tandem dye.
-
Oxidative Stress: Reactive oxygen species (ROS) can cause damage to the fluorochromes.[4]
-
Improper Storage: Incorrect long-term storage, including repeated freeze-thaw cycles and inappropriate buffer conditions, can lead to degradation of the conjugated antibody and the tandem dye.[5]
Q3: How does BV750 degradation affect my flow cytometry data?
Degradation of the BV750 tandem dye leads to two main issues in data analysis:
-
Loss of Signal: The primary signal in the BV750 detector will decrease, leading to reduced sensitivity and difficulty in resolving dimly stained populations.
-
Increased Spillover/Compensation Issues: As the FRET from the BV421 donor to the acceptor dye is disrupted, the BV421 donor will start to emit its own fluorescence. This results in a "false positive" signal in the BV421 channel, which can be misinterpreted as under-compensation. Simply increasing the compensation value will not correct this issue and may lead to overcompensation, masking true dim signals in the BV421 channel.[2]
Q4: How can I prevent BV750 degradation?
To maintain the stability and performance of BV750, it is crucial to adhere to the following best practices:
-
Protect from Light: Minimize exposure of stained samples and antibody vials to light at all stages of the experiment. Use amber tubes or cover racks with aluminum foil.
-
Optimize Fixation: If fixation is necessary, use a fresh, high-quality paraformaldehyde solution (e.g., 1-2% for 15-30 minutes on ice) and avoid prolonged fixation times.[6] Consider testing alternative, less harsh fixatives if your experiment allows.
-
Proper Storage: Store BV750-conjugated antibodies at the recommended temperature (typically 2-8°C) and protected from light. Do not freeze unless specified by the manufacturer, as this can damage the tandem dye.[1]
-
Use Stabilizing Buffers: For multicolor experiments involving multiple Brilliant Violet dyes, using a specialized stain buffer, such as BD Horizon Brilliant™ Stain Buffer, is recommended to minimize dye-dye interactions.[1]
-
Control for Lot-to-Lot Variability: Due to the sensitive nature of tandem dyes, it is important to use the same lot of BV750 conjugate for all experimental and compensation controls within a study to ensure consistent spectral properties.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered with BV750 signal stability.
Problem 1: Weak or No Signal in the BV750 Channel
| Possible Cause | Recommended Solution |
| BV750 Degradation | Review sample handling procedures for excessive light exposure or prolonged fixation. Protect samples from light at all times. |
| Low Antigen Expression | Ensure the target antigen is expressed on the cell type of interest. Use a positive control cell line with known high expression. |
| Incorrect Antibody Titration | Perform a proper antibody titration to determine the optimal staining concentration. |
| Instrument Setup Issue | Verify that the correct laser (405 nm) and filter set (e.g., 750/30 nm bandpass) are being used for BV750 detection.[1] |
| Improper Storage of Antibody | Check the expiration date and storage conditions of the antibody vial. If in doubt, test with a new vial. |
Problem 2: Increased Signal in the Donor (BV421) Channel for BV750-Stained Samples
| Possible Cause | Recommended Solution |
| Tandem Dye Degradation | This is a classic sign of BV750 degradation. The FRET is failing, causing the BV421 donor to fluoresce. |
| Action: Minimize light exposure and optimize fixation protocols. Prepare fresh compensation controls for each experiment. | |
| Incorrect Compensation Setup | Ensure you are using a single-stained compensation control for BV750 and that it has been treated identically to the experimental samples (same fixation, light exposure, etc.).[2] |
| Lot-to-Lot Variation | Different lots of tandem dye conjugates can have slightly different spectral properties. Use the same lot for all samples and controls.[2] |
Quantitative Data Summary
While specific quantitative data for BV750 degradation can vary based on experimental conditions, the following table summarizes the expected impact of various factors on its stability. Researchers are encouraged to perform their own validation experiments to quantify these effects in their specific protocols.
| Factor | Condition | Expected Impact on BV750 Signal | Expected Impact on BV421 Spillover |
| Light Exposure | Prolonged exposure to ambient or laser light | High Decrease | High Increase |
| Fixation (PFA) | Short-term (15-30 min) | Low to Moderate Decrease | Low to Moderate Increase |
| Long-term (>1 hour) | Moderate to High Decrease | Moderate to High Increase | |
| Storage | Recommended (2-8°C, dark) | Minimal Decrease | Minimal Increase |
| Freeze-thaw cycles | High Decrease | High Increase | |
| Buffers | Standard Staining Buffer | Minimal Decrease | Minimal Increase |
| Brilliant Stain Buffer | Optimized Stability | Minimal Increase |
Experimental Protocols
Protocol for Assessing BV750 Photostability
This protocol allows for a systematic evaluation of the impact of light exposure on BV750 signal integrity.
-
Prepare a single-cell suspension of a cell type known to express the target antigen for the BV750-conjugated antibody.
-
Stain the cells with the BV750 antibody at its optimal concentration, following standard procedures.
-
Divide the stained sample into multiple light-protected tubes (e.g., amber tubes).
-
Establish a baseline: Analyze one tube immediately on the flow cytometer to measure the initial Mean Fluorescence Intensity (MFI) in both the BV750 and BV421 channels. This is the "time 0" sample.
-
Expose to light: Place the remaining tubes under a controlled light source (e.g., the benchtop fluorescent light) for varying durations (e.g., 15 min, 30 min, 1 hour, 2 hours).
-
Analyze samples: After each time point, acquire data from the exposed sample and a corresponding "dark control" sample that was kept in the dark for the same duration.
-
Analyze the data: Compare the MFI of BV750 and the spillover into the BV421 channel for each light-exposed sample against the time 0 and dark control samples.
Protocol for Evaluating Fixation Effects on BV750
-
Prepare and stain cells with the BV750 antibody as described above.
-
Aliquot the stained cells into several tubes.
-
Fix the cells using different concentrations of fresh PFA (e.g., 1%, 2%, 4%) for various durations (e.g., 15 min, 30 min, 1 hour, overnight at 4°C).
-
Wash the cells thoroughly after fixation.
-
Acquire data on the flow cytometer for each fixation condition and an unfixed control.
-
Analyze the data by comparing the BV750 MFI and the spillover into the BV421 channel across all conditions.
Visualizations
Caption: BV750 degradation pathway showing FRET disruption.
Caption: A logical workflow for troubleshooting BV750 signal issues.
Caption: A best-practice workflow for experiments using BV750.
References
- 1. BV750 Rat IgG2a, κ Isotype Control [bdbiosciences.com]
- 2. How to store the conjugated antibody? NovoPro [novoprolabs.com]
- 3. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Storage Conditions of Conjugated Reagents Can Impact Results of Immunogenicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisionantibody.com [precisionantibody.com]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Technical Support Center: BV750 Usage and Photobleaching Prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing BV750 photobleaching during data acquisition.
Frequently Asked Questions (FAQs)
Q1: What is BV750 and what are its spectral properties?
Brilliant Violet™ 750 (BV750) is a tandem fluorophore commonly used in flow cytometry. It is excited by the violet laser (405 nm) and emits light in the far-red region of the spectrum. As a tandem dye, it consists of a donor fluorophore (Brilliant Violet™ 421) and an acceptor fluorophore. Energy is transferred from the excited donor to the acceptor, which then emits light at a longer wavelength.[1]
Q2: What is photobleaching and why is it a concern for BV750?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[2] This occurs when the fluorophore is in an excited state and undergoes chemical reactions, often with molecular oxygen.[3] For all fluorophores, including BV750, photobleaching can lead to a diminished signal, which is particularly problematic when detecting markers with low expression levels. Tandem dyes like BV750 can also be susceptible to degradation, which can cause a loss of fluorescence and potentially create artificial signals in the donor dye's detection channel.[4][5]
Q3: Are Brilliant Violet™ dyes, like BV750, particularly prone to photobleaching?
The Brilliant Violet™ family of polymer dyes are generally considered to be bright and relatively photostable. However, like all fluorophores, they are susceptible to photobleaching under prolonged or intense light exposure. Tandem dyes, in general, can be more sensitive to photobleaching and degradation than their individual component dyes.[4][6]
Q4: What is Brilliant Stain Buffer and is it necessary when using BV750?
Brilliant Stain Buffer (BSB) is a proprietary reagent designed to prevent non-specific interactions between multiple Brilliant Violet™ polymer dyes used in the same staining panel.[7][8][9] These interactions can lead to staining artifacts and inaccurate data. It is highly recommended to use Brilliant Stain Buffer whenever two or more Brilliant Violet™ dyes are present in a multicolor experiment.[7][8]
Troubleshooting Guide: Dim BV750 Signal
A dim or decreasing BV750 signal during acquisition can be a primary indicator of photobleaching. This guide provides a step-by-step approach to troubleshoot and mitigate this issue.
Signaling Pathway of Photobleaching
Caption: Simplified Jablonski diagram illustrating the transition to a reactive triplet state, a key step in photobleaching.
Step 1: Review Sample Preparation and Handling
Proper sample preparation is the first line of defense against photobleaching and signal loss.
-
Protect from Light: Always protect stained samples from light by using amber tubes or covering racks with foil. Tandem dyes are particularly light-sensitive.[6]
-
Fixation: If fixation is required, use a formaldehyde-based fixative (e.g., 1-4% paraformaldehyde) for a short duration. Alcohol-based fixatives can be harsher on tandem dyes.[6]
-
Brilliant Stain Buffer: When using multiple Brilliant Violet™ dyes, ensure that Brilliant Stain Buffer is added to your staining cocktail to prevent dye-dye interactions that can compromise signal integrity.[7][8][9]
-
Temperature: Perform staining and washes at 4°C to minimize potential tandem dye degradation.
Step 2: Optimize Instrument Settings
Instrument settings play a critical role in balancing signal detection with the risk of photobleaching.
-
Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio. While specific power settings depend on the instrument, start with a lower power for the violet laser and incrementally increase it until a clear positive population is resolved from the negative.
-
Flow Rate: A slower flow rate increases the time a cell spends in the laser beam, which can increase photobleaching. Conversely, a very high flow rate may not allow for sufficient photon collection. Start with a medium flow rate and adjust as needed to achieve a stable signal with a low coefficient of variation (CV).
-
PMT Voltage: Optimize the photomultiplier tube (PMT) voltage for the BV750 detector. A "voltration" experiment, where the staining index is measured across a range of voltages, can identify the optimal setting that maximizes the separation between positive and negative populations without significantly increasing background noise.
Experimental Workflow for PMT Voltage Optimization ("Voltration")
Caption: Workflow for determining the optimal PMT voltage to maximize signal separation.
Step 3: Consider Using Antifade Reagents for Live Cells
For live-cell applications, especially in microscopy, antifade reagents can be beneficial. Their use in flow cytometry is less common but may be considered in specific scenarios.
-
Live-Cell Antifade Reagents: Products like ProLong™ Live Antifade Reagent are designed to reduce photobleaching in living cells during imaging.[1][3][6][10] These reagents typically work by scavenging reactive oxygen species.
-
Application in Flow Cytometry: While primarily designed for microscopy, these reagents may offer some protection for cells in suspension during flow cytometry, particularly if there are delays before acquisition. A pilot experiment is recommended to assess any impact on cell viability and background fluorescence.
Quantitative Data Summary
The photostability of a fluorophore can be partially characterized by its quantum yield. A lower quantum yield for photobleaching indicates higher photostability.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Fluorescence) |
| BV750 | 405 | 750 | 0.057[1] |
| Fluorescein (FITC) | 494 | 518 | ~0.9 |
| Rhodamine 6G | 528 | 551 | ~0.95 |
| Alexa Fluor 488 | 495 | 519 | ~0.92 |
| Green Fluorescent Protein (GFP) | 488 | 509 | ~0.6 |
Note: Quantum yields can vary depending on the local environment (e.g., pH, solvent). The photobleaching quantum yield is a different, less commonly reported metric.
Key Experimental Protocols
Protocol 1: Standard Staining for Flow Cytometry with BV750
-
Prepare a single-cell suspension from your tissue or cell culture.
-
Perform an Fc block to prevent non-specific antibody binding.
-
If using more than one Brilliant Violet™ conjugate, add Brilliant Stain Buffer to your cell suspension.
-
Add the BV750-conjugated antibody at the predetermined optimal concentration.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells with staining buffer (e.g., PBS with 2% FBS).
-
If required, perform fixation using a formaldehyde-based fixative.
-
Resuspend the cells in staining buffer for acquisition.
-
Acquire samples on the flow cytometer as soon as possible, keeping them protected from light.
Protocol 2: Using Live-Cell Antifade Reagent (for consideration in flow cytometry)
-
Prepare your live-cell suspension.
-
Stain with BV750-conjugated antibody as per Protocol 1 (steps 4-6).
-
Prepare the live-cell antifade reagent according to the manufacturer's instructions (e.g., ProLong™ Live Antifade Reagent).[11]
-
Incubate the stained cells with the antifade reagent for the recommended time, protected from light.
-
Acquire the samples on the flow cytometer.
-
Crucially, include a control sample stained without the antifade reagent to assess its impact on your specific cells and instrument settings.
By following these guidelines and systematically optimizing your experimental parameters, you can significantly reduce the impact of photobleaching on your BV750 signal and acquire high-quality, reproducible data.
References
- 1. app.fluorofinder.com [app.fluorofinder.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. Photobleaching [evidentscientific.com]
- 4. colibri-cytometry.com [colibri-cytometry.com]
- 5. researchgate.net [researchgate.net]
- 6. What guidelines should I follow for successful tandem dye usage? | AAT Bioquest [aatbio.com]
- 7. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 8. kumc.edu [kumc.edu]
- 9. skylarklasers.com [skylarklasers.com]
- 10. Best Flow Cytometers, Analyzers, & Cell Sorters I FluoroFinder [fluorofinder.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Minimizing Non-Specific Binding of BV750 Antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of BV750 antibodies in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding with BV750-conjugated antibodies?
A1: Non-specific binding of BV750 antibodies can arise from several factors:
-
Fc Receptor-Mediated Binding: Immune cells such as B cells, monocytes, macrophages, and dendritic cells express Fc receptors that can bind the Fc portion of antibodies, leading to false positive signals.[1][2]
-
Dye-Protein Interactions: The chemical properties of the BV750 dye or the conjugated antibody can lead to non-specific interactions with other proteins, driven by hydrophobic or electrostatic forces.[3][4][5]
-
Tandem Dye Degradation: BV750 is a tandem dye where Brilliant Violet™ 421 acts as the donor molecule.[6][7] Degradation of the tandem dye due to prolonged light exposure, high temperatures, or fixation can lead to the donor dye emitting fluorescence in its own channel, causing false positive signals.[6]
-
High Antibody Concentration: Using an excessive concentration of the primary antibody can lead to non-specific binding to low-affinity sites.[8][9]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on cells or membranes can result in background staining.[8]
-
Insufficient Washing: Inadequate washing steps may not effectively remove unbound antibodies, leading to high background.[9][10]
-
Cell Viability Issues: Dead cells can non-specifically bind antibodies. It is recommended to use a viability dye to exclude dead cells from the analysis.[11]
Q2: How can I prevent non-specific binding to Fc receptors?
A2: Blocking Fc receptors is a critical step, especially when working with immune cells. Here are common methods:
-
Commercial Fc Block Reagents: Utilize commercially available anti-Fc receptor antibodies (e.g., anti-CD16/32) to saturate the Fc receptors before adding your primary antibody.[1]
-
Excess Purified IgG: Incubate cells with an excess of purified IgG from the same species as your primary antibody.[1]
-
Serum Blocking: Use normal serum from the same species as the secondary antibody or from the species in which the experiment is being performed. For example, when staining human peripheral blood mononuclear cells (PBMCs), human serum can be effective.[11][12] Note that fetal bovine serum (FBS) often has low IgG content and may not be sufficient for effective Fc blocking.[1]
Q3: What is the best blocking buffer to use for experiments with BV750 antibodies?
A3: The choice of blocking buffer can significantly impact background staining.
-
Protein-Based Blockers: Bovine Serum Albumin (BSA) or non-fat dry milk are commonly used blocking agents that occupy non-specific binding sites.[8] A concentration of 1-5% is generally recommended.[8]
-
Commercial Blocking Buffers: Several commercially available blocking buffers are optimized for immunoassays and can offer superior performance and consistency.[13] Some are protein-free, which can be advantageous in certain applications to avoid cross-reactivity with protein-based detection systems.[13]
-
Brilliant Stain Buffer: When using two or more Brilliant Violet™ dyes in the same experiment, it is recommended to use a specialized buffer like BD Horizon™ Brilliant Stain Buffer to minimize dye-dye interactions that can cause staining artifacts.[14][15]
Q4: How does tandem dye degradation affect my results and how can I minimize it?
A4: BV750 is a tandem dye, and its stability is crucial for accurate results.
-
Mechanism of Degradation: Tandem dyes can decouple or degrade, especially with prolonged exposure to light, high temperatures, or during fixation.[6] This breakdown can cause the donor dye (BV421) to emit fluorescence, leading to false positive signals in the donor's channel.[6]
-
Minimization Strategies:
-
Protect stained samples from light at all times.
-
Avoid high temperatures during incubation and storage.
-
Perform fixation steps according to the manufacturer's protocol, as some fixatives can be harsh on tandem dyes.
-
Always run compensation controls for each experiment to correct for spectral overlap.
-
When starting with a new lot of a tandem dye-conjugated antibody, it is important to perform lot-to-lot comparisons as the donor-acceptor ratio can vary.[6]
-
Troubleshooting Guide
This guide provides solutions to common issues encountered with BV750 antibodies.
| Issue | Potential Cause | Recommended Solution |
| High background staining on all cells | Inadequate blocking | Optimize blocking step: increase incubation time (e.g., 1 hour at room temperature or overnight at 4°C), and try different blocking agents (e.g., BSA, non-fat milk, commercial blockers).[8] |
| High antibody concentration | Titrate the primary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[8][9] | |
| Insufficient washing | Increase the number of washes (e.g., 3-5 times) and the volume of wash buffer.[9] Consider adding a detergent like Tween-20 (0.05-0.1%) to the wash buffer.[10][16] | |
| False positive signals on specific cell types (e.g., monocytes, B cells) | Fc receptor binding | Implement an Fc blocking step before primary antibody incubation using commercial Fc block, purified IgG, or appropriate serum.[1][2] |
| Signal in the BV421 channel when only using a BV750 conjugate | Tandem dye degradation | Protect the antibody and stained cells from light.[6] Avoid harsh fixation conditions. Ensure proper compensation controls are used in every experiment. |
| Inconsistent staining between experiments | Lot-to-lot variability of the antibody | Perform a titration for each new lot of antibody to ensure consistent performance.[6] |
| Poor cell viability | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.[11] |
Experimental Protocols
Protocol 1: General Staining Protocol for Flow Cytometry with Fc Blocking
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in a suitable buffer (e.g., PBS with 2% FBS).
-
Fc Receptor Blocking:
-
Add a commercial Fc block reagent according to the manufacturer's instructions and incubate for 10-15 minutes at room temperature.
-
Alternatively, add 5-10% heat-inactivated normal serum from the same species as the cells being stained and incubate for 15-20 minutes on ice.[12]
-
-
Primary Antibody Staining:
-
Add the BV750-conjugated primary antibody at the predetermined optimal concentration.
-
Incubate for 30 minutes on ice or at 4°C, protected from light.
-
-
Washing:
-
Wash the cells twice with 1-2 mL of wash buffer (e.g., PBS with 2% FBS).
-
Centrifuge at 250-300g for 5 minutes between washes.[11]
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in a suitable buffer for flow cytometry analysis.
-
If necessary, add a viability dye before analysis.
-
Protocol 2: Antibody Titration
-
Prepare Serial Dilutions: Prepare a series of dilutions of the BV750-conjugated antibody (e.g., 1:25, 1:50, 1:100, 1:200, 1:400).
-
Stain Cells: Stain a fixed number of cells with each antibody dilution following the general staining protocol.
-
Analyze Data: Acquire the samples on a flow cytometer. Calculate the Stain Index for each concentration to determine the optimal dilution that gives the best separation between positive and negative populations with the lowest background.
Visualizations
References
- 1. Fc Blocking | McGovern Medical School [med.uth.edu]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Investigation of Dye-Protein Interactions and Optimization of Fluorescence-Based Assays for Target Binding of Calmodulin [acswebcontent.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. biossusa.com [biossusa.com]
- 9. arp1.com [arp1.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Blocking of FC-Receptor Binding | Flow Cytometry Core Laboratory [cyto.med.ucla.edu]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. m.youtube.com [m.youtube.com]
- 14. BV750 Mouse Anti-Human Vδ2 TCR [bdbiosciences.com]
- 15. BV750 Mouse Anti-Human CD206 [bdbiosciences.com]
- 16. reddit.com [reddit.com]
Navigating Intracellular Staining with BV750: A Technical Guide
An in-depth resource for researchers, scientists, and drug development professionals on the impact of fixation and permeabilization on Brilliant Violet™ 750, a valuable tool in multicolor flow cytometry.
This technical support center provides essential guidance on utilizing BV750 for intracellular staining, addressing common challenges and offering detailed protocols to ensure optimal performance and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Is BV750 suitable for intracellular staining?
A1: Yes, Brilliant Violet™ 750 (BV750) and other Brilliant Violet™ polymer dyes are compatible with standard fixation and permeabilization protocols for intracellular staining. However, as with any fluorochrome, especially tandem dyes, the specific reagents and protocol steps can influence signal intensity and stability.
Q2: How does formaldehyde-based fixation affect BV750 fluorescence?
A2: Formaldehyde-based fixatives, such as paraformaldehyde (PFA), are generally recommended for preserving cell morphology and are compatible with Brilliant Violet™ dyes.[1][2] They work by cross-linking proteins, which can sometimes alter epitopes, but they are less harsh on the fluorescence of many dyes compared to alcohol-based fixatives.[3] While some minor signal reduction may occur, it is generally not as pronounced as with some other tandem dyes.
Q3: Can I use methanol-based fixation with BV750?
A3: Methanol fixation can be effective for certain intracellular targets, particularly nuclear antigens. However, alcohol-based fixatives act by denaturing and precipitating proteins, which can be harsh on tandem dyes like BV750.[4] This can lead to a significant reduction in fluorescence intensity and potential uncoupling of the donor and acceptor fluorophores, resulting in increased spillover into the donor dye's emission spectrum.[5] Therefore, methanol fixation should be approached with caution and may require significant optimization.
Q4: What is the difference between saponin and Triton X-100 permeabilization for BV750 staining?
A4: Saponin is a milder, reversible detergent that primarily permeabilizes the cholesterol-rich plasma membrane, leaving intracellular membranes like the nuclear envelope largely intact.[6] Triton X-100 is a stronger, non-ionic detergent that permeabilizes all cellular membranes, including the nuclear membrane.[7][8] The choice between them depends on the location of the target antigen. For cytoplasmic targets, saponin is often sufficient and may better preserve the fluorescence of tandem dyes. For nuclear antigens, Triton X-100 or other stronger detergents may be necessary.
Q5: I am seeing a dim or no signal from BV750 after fixation and permeabilization. What are the possible causes?
A5: A dim or absent BV750 signal after intracellular staining can be due to several factors:
-
Inappropriate Fixation/Permeabilization: As discussed, harsh fixation (e.g., methanol) or prolonged exposure to permeabilizing agents can diminish the fluorescence of tandem dyes.[4][5]
-
Antibody Titration: The optimal antibody concentration for surface staining may not be suitable for intracellular staining. It is crucial to titrate your BV750-conjugated antibody under the specific fixation and permeabilization conditions you will be using.
-
Epitope Masking: Formaldehyde fixation can chemically modify epitopes, preventing antibody binding.[3] Antigen retrieval techniques may be necessary in some cases, but these can also impact fluorescence.
-
Low Target Expression: The target antigen may be expressed at low levels within the cell.
-
Incorrect Protocol: Ensure that the staining order (surface staining before or after fixation) is optimized for your specific antibody and target.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Dim BV750 Signal | Inadequate antibody concentration for intracellular targets. | Re-titrate the BV750-conjugated antibody using the chosen fixation and permeabilization protocol. |
| Harsh fixation method (e.g., methanol). | Consider switching to a formaldehyde-based fixation method. If methanol is required for the target, optimize fixation time and temperature to minimize fluorescence loss. | |
| Over-permeabilization. | Reduce the concentration or incubation time of the permeabilization agent (e.g., Triton X-100). Consider using a milder detergent like saponin if the target is cytoplasmic. | |
| Tandem dye degradation. | Protect the antibody from light and avoid repeated freeze-thaw cycles. Ensure proper storage conditions. | |
| High Background Staining | Non-specific antibody binding. | Include a blocking step with serum from the same species as the secondary antibody or with a protein solution like BSA. Ensure adequate washing steps. |
| Insufficient washing after permeabilization. | Increase the number and volume of washes after the permeabilization and staining steps. | |
| Increased Spillover into Donor Dye Channel | Tandem dye breakdown due to harsh reagents. | Use a gentler fixation and permeabilization protocol. Titrate the antibody carefully to use the lowest effective concentration. |
| Poor Cell Viability/Recovery | Harsh cell handling or reagent toxicity. | Handle cells gently, avoiding vigorous vortexing. Optimize fixation and permeabilization times and concentrations. |
Quantitative Data Summary
The following table provides a summary of the expected qualitative impact of common fixation and permeabilization reagents on BV750 fluorescence intensity. The exact quantitative impact can vary depending on the specific cell type, antibody clone, and experimental conditions.
| Fixation Agent | Permeabilization Agent | Expected Impact on BV750 Signal Intensity | Notes |
| 4% Paraformaldehyde | Saponin | Minimal to Minor Decrease | Generally a good starting point for cytoplasmic targets. Saponin is a mild permeabilizing agent.[6] |
| 4% Paraformaldehyde | Triton X-100 (0.1-0.5%) | Minor to Moderate Decrease | Triton X-100 is a more stringent detergent and may have a greater impact on tandem dye stability compared to saponin.[7][8] |
| Methanol (90-100%) | - (Methanol acts as both fixative and permeabilizing agent) | Moderate to Significant Decrease | Alcohol-based fixatives can be harsh on tandem dyes, potentially leading to significant signal loss and increased spillover.[4][5] |
Key Experimental Protocols
Protocol 1: Paraformaldehyde Fixation and Saponin Permeabilization (for Cytoplasmic Targets)
-
Cell Surface Staining (Optional): If staining for surface markers, perform this step before fixation. Incubate cells with fluorochrome-conjugated antibodies in a suitable buffer (e.g., PBS with 2% FBS) for 20-30 minutes at 4°C. Wash cells twice.
-
Fixation: Resuspend cells in 100 µL of 1-4% paraformaldehyde in PBS. Incubate for 15-20 minutes at room temperature.
-
Washing: Wash cells twice with PBS containing 2% FBS.
-
Permeabilization and Intracellular Staining: Resuspend cells in 100 µL of permeabilization buffer (e.g., PBS with 0.1-0.5% saponin and 2% FBS). Add the BV750-conjugated antibody and incubate for 30-60 minutes at 4°C, protected from light.
-
Final Washes: Wash cells twice with permeabilization buffer.
-
Acquisition: Resuspend cells in a suitable buffer for flow cytometry analysis.
Protocol 2: Paraformaldehyde Fixation and Triton X-100 Permeabilization (for Nuclear Targets)
-
Cell Surface Staining (Optional): Perform as described in Protocol 1.
-
Fixation: Resuspend cells in 100 µL of 1-4% paraformaldehyde in PBS. Incubate for 15-20 minutes at room temperature.
-
Washing: Wash cells twice with PBS containing 2% FBS.
-
Permeabilization: Resuspend cells in 100 µL of permeabilization buffer (e.g., PBS with 0.1-0.5% Triton X-100). Incubate for 10-15 minutes at room temperature.
-
Washing: Wash cells once with PBS containing 2% FBS.
-
Intracellular Staining: Resuspend cells in 100 µL of staining buffer (e.g., PBS with 2% FBS). Add the BV750-conjugated antibody and incubate for 30-60 minutes at 4°C, protected from light.
-
Final Washes: Wash cells twice with PBS containing 2% FBS.
-
Acquisition: Resuspend cells in a suitable buffer for flow cytometry analysis.
Visualized Workflows and Concepts
Caption: Intracellular staining workflow with BV750.
Caption: Impact of reagents on BV750 fluorescence.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. FIX & PERM Cell Fixation & Permeabilization Kit | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Alcohol-based tissue fixation in place of formaldehyde, that’s the spirit! Labconscious® [labconscious.com]
- 7. Brilliant Violet™ 711 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Brilliant Violet Dyes: A Technical Guide to Multi-Color Flow Cytometry
Welcome to the technical support center for best practices in using multiple Brilliant Violet™ (BV) dyes in your flow cytometry experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of multi-color panel design and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What are Brilliant Violet dyes and what makes them so bright?
Brilliant Violet™ dyes are a family of fluorescent polymers that are exceptionally bright, making them ideal for detecting antigens with low expression levels.[1] Their brightness stems from a unique structure of repeating fluorescent units within a polymer chain. This polymer can efficiently absorb light energy and transfer it along its backbone, a process known as Förster Resonance Energy Transfer (FRET), resulting in a highly amplified fluorescent signal.[1]
Q2: I'm seeing unexpected positive populations or "islands" in my plots when using multiple BV dyes. What could be the cause?
This is a common issue that can arise from dye-dye interactions, leading to aggregation and non-specific binding of the antibody-dye conjugates. These aggregates can bind to cells in a non-specific manner, appearing as distinct, often unexpected, positive populations in your flow cytometry plots.
Q3: How can I prevent these non-specific interactions between Brilliant Violet dyes?
The most effective way to prevent these interactions is by using a specialized buffer, such as Brilliant Stain Buffer, in your staining protocol. This buffer is specifically designed to block the non-specific interactions between the polymer dyes, ensuring that the staining you observe is due to specific antibody-antigen binding.
Q4: What is spectral overlap and spillover spreading, and why is it a concern with BV dyes?
Spectral overlap occurs when the emission spectrum of one fluorophore bleeds into the detection channel of another.[2] While compensation can correct for this, it introduces "spillover spreading," which is the widening of the negative population in the channel receiving the spillover. This can obscure dim positive signals. Brilliant Violet dyes, being very bright, can cause significant spillover spreading into adjacent channels, which needs to be carefully managed in panel design.
Q5: How do I choose the right combination of Brilliant Violet dyes for my panel?
When designing a panel with multiple BV dyes, consider the following:
-
Antigen Density vs. Dye Brightness: Match brighter BV dyes with antibodies targeting antigens with lower expression levels and dimmer BV dyes with highly expressed antigens. This will help to minimize spillover spreading.
-
Spectral Separation: Choose BV dyes with the largest possible separation in their emission maxima to reduce spectral overlap.
-
Co-expression of Markers: Avoid using BV dyes with significant spectral overlap on markers that are co-expressed on the same cell population.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpected positive "islands" or high background | Dye-dye interactions and aggregation. | Use Brilliant Stain Buffer in your staining protocol. Titrate your antibodies to the optimal concentration. |
| Difficulty resolving dim populations | Spillover spreading from a bright BV dye into the detector of a dimmer dye. | Re-design your panel to place spectrally overlapping dyes on mutually exclusive markers. Use a spillover spreading matrix (SSM) to identify problematic dye combinations. |
| Under-compensation or over-compensation | Incorrect compensation setup. | Use single-stain controls for each BV dye in your panel. Ensure your positive compensation control is at least as bright as your stained sample. Use the same reagents (antibody clone and dye lot) for compensation and your experimental samples. |
| Loss of signal from tandem BV dyes | Degradation of the tandem dye. | Store tandem dyes properly (protected from light, at the recommended temperature). Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Spectral Properties of Common Brilliant Violet™ Dyes
This table summarizes the excitation and emission maxima for a selection of Brilliant Violet™ dyes, which is crucial for initial panel design and filter selection on your cytometer.
| Brilliant Violet™ Dye | Excitation Max (nm) | Emission Max (nm) |
| BV421 | 405 | 421 |
| BV480 | 436 | 478 |
| BV510 | 405 | 510 |
| BV570 | 405 | 570 |
| BV605 | 405 | 603 |
| BV650 | 405 | 645 |
| BV711 | 405 | 711 |
| BV750 | 405 | 750 |
| BV786 | 405 | 786 |
Table 2: Qualitative Spillover Spreading Matrix for Brilliant Violet™ Dyes
This matrix provides a qualitative overview of the expected spillover spreading between various Brilliant Violet™ dyes. It is essential to generate a specific spillover spreading matrix (SSM) for your instrument and panel to get quantitative values.[2][3] The color codes represent the degree of spillover: White (minimal), Green (low), Yellow (moderate), and Red (high).
| ↓ Emitting Dye / Receiving Channel → | BV421 | BV480 | BV510 | BV570 | BV605 | BV650 | BV711 | BV786 |
| BV421 | Yellow | Green | White | White | White | White | White | |
| BV480 | Yellow | Yellow | Green | White | White | White | White | |
| BV510 | Green | Yellow | Yellow | Green | White | White | White | |
| BV570 | White | Green | Yellow | Yellow | Green | White | White | |
| BV605 | White | White | Green | Yellow | Yellow | Green | White | |
| BV650 | White | White | White | Green | Yellow | Yellow | Green | |
| BV711 | White | White | White | White | Green | Yellow | Yellow | |
| BV786 | White | White | White | White | White | Green | Yellow |
Experimental Protocols
Antibody Titration Protocol
Objective: To determine the optimal concentration of a Brilliant Violet™-conjugated antibody that provides the best signal-to-noise ratio.
Materials:
-
Cells expressing the target antigen
-
Brilliant Violet™-conjugated antibody
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
96-well V-bottom plate or flow cytometry tubes
-
Flow cytometer
Methodology:
-
Prepare a cell suspension: Resuspend cells at a concentration of 1 x 10^6 cells/mL in staining buffer.
-
Prepare serial dilutions of the antibody: Start with the manufacturer's recommended concentration and prepare a series of two-fold dilutions (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).
-
Stain the cells: Add 100 µL of the cell suspension to each well or tube. Add the diluted antibody to each well/tube. Include an unstained control.
-
Incubate: Incubate for 30 minutes at 4°C, protected from light.
-
Wash: Wash the cells twice with 200 µL of staining buffer, centrifuging at 400 x g for 5 minutes between washes.
-
Resuspend: Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.
-
Acquire data: Acquire the samples on the flow cytometer.
-
Analyze: Determine the Stain Index for each concentration (Stain Index = (MFI of positive population - MFI of negative population) / (2 x Standard Deviation of negative population)). The optimal concentration is the one that gives the highest Stain Index.
Compensation Setup Protocol
Objective: To correctly compensate for spectral overlap when using multiple Brilliant Violet™ dyes.
Materials:
-
Cells or compensation beads
-
Single-stain controls for each Brilliant Violet™ dye in the panel
-
Unstained control
-
Flow cytometry staining buffer
-
Flow cytometer with appropriate software
Methodology:
-
Prepare single-stain controls: For each Brilliant Violet™ dye in your panel, prepare a separate tube containing either cells or compensation beads stained with that single antibody.
-
Prepare an unstained control: This will be used to set the negative gates.
-
Set up the cytometer: Use the unstained control to adjust the forward and side scatter voltages and to define the negative population for each fluorescence channel.
-
Run single-stain controls: Acquire data for each single-stain control.
-
Calculate the compensation matrix: Use the flow cytometry software's automated compensation setup. The software will use the single-stain controls to calculate the percentage of spillover from each dye into every other detector and create a compensation matrix.
-
Apply the compensation matrix: Apply the calculated compensation matrix to your multi-color stained samples.
-
Verify compensation: Visually inspect the compensated data to ensure that the median fluorescence intensity of the negative population is the same as the positive population in the spillover channels.
Visualizations
Caption: Mechanism of Brilliant Violet™ dye fluorescence via FRET.
Caption: Troubleshooting workflow for unexpected BV dye staining.
Caption: Recommended experimental workflow for multi-color BV panels.
References
Validation & Comparative
BV750: A Comparative Guide to Brightness in Flow Cytometry
In the expanding landscape of multicolor flow cytometry, the selection of appropriately bright and spectrally distinct fluorochromes is paramount for the successful resolution of cell populations, particularly for identifying cells expressing low-density antigens. Brilliant Violet™ 750 (BV750), a tandem fluorochrome excited by the violet laser (405 nm), has emerged as a valuable tool for immunophenotyping. This guide provides a comprehensive comparison of BV750's brightness with other commonly used fluorochromes in a similar spectral range, supported by experimental data and detailed protocols.
Brightness Comparison of BV750 and Alternative Fluorochromes
The brightness of a fluorochrome in flow cytometry is most effectively quantified by the Stain Index (SI). The SI is a metric that considers both the separation of the positive signal from the negative background and the spread of the negative population. A higher stain index indicates a brighter signal and better resolution.
BV750 is generally characterized as a fluorochrome of medium to bright intensity.[1][2] While direct head-to-head comparisons with specific Stain Index values can vary between experiments and instruments, the following table summarizes the relative brightness and key spectral characteristics of BV750 and its common alternatives.
| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Stain Index (Relative Ranking) |
| BV750 | ~409 | ~754 | Moderate-Bright | 3/4 |
| APC-Cy7 | ~650 | ~779 | Bright | 3/4 |
| Alexa Fluor 750 | ~749 | ~775 | Moderate | 2/4 |
| StarBright Violet 760 | ~405 | ~760 | Bright | Not Widely Reported |
Relative brightness and Stain Index rankings are compiled from various sources and should be considered as a general guide.[3][4] Actual performance may vary depending on the experimental conditions, antibody conjugate, and instrument setup.
Experimental Protocols
Accurate and reproducible staining is critical for obtaining reliable brightness data. The following is a standard protocol for direct immunofluorescence staining of cell surface markers for flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide)
-
Fluorochrome-conjugated primary antibodies (e.g., anti-human CD4-BV750)
-
Fc blocking reagent (optional, to reduce non-specific binding)
-
Single-cell suspension of cells of interest
-
Flow cytometer
Procedure:
-
Cell Preparation: Start with a single-cell suspension of at least 1 x 10^6 cells per sample. Wash the cells once with cold PBS.
-
Fc Receptor Blocking (Optional): To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C.
-
Antibody Staining: Add the predetermined optimal concentration of the fluorochrome-conjugated primary antibody to the cell suspension.
-
Incubation: Gently vortex the tube and incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Add 2-3 mL of cold staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in an appropriate volume of staining buffer for flow cytometric analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the fluorochromes used.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical flow cytometry experiment, from sample preparation to data analysis.
Caption: A simplified workflow of a typical flow cytometry experiment.
Conclusion
BV750 is a valuable fluorochrome for multicolor flow cytometry, offering moderate to bright signal intensity when excited by the violet laser. Its performance relative to other fluorochromes highlights the importance of careful panel design, considering not only the brightness of individual dyes but also their spectral overlap and the expression levels of the target antigens. By following optimized staining protocols and understanding the principles of fluorochrome selection, researchers can effectively utilize BV750 to achieve high-quality, reproducible flow cytometry data.
References
A Comprehensive Guide to Validating BV750 Conjugated Antibodies for Novel Multicolor Flow Cytometry Panels
For Researchers, Scientists, and Drug Development Professionals
The integration of new fluorochrome-conjugated antibodies into complex multicolor flow cytometry panels is a critical process that demands rigorous validation to ensure data accuracy and reproducibility. This guide provides a comparative framework for the validation of Brilliant Violet™ 750 (BV750) conjugated antibodies, offering insights into its performance characteristics and outlining detailed experimental protocols to facilitate its seamless incorporation into your research.
Performance Characteristics of BV750
BV750 is a polymer-based tandem fluorochrome excited by the violet laser (405 nm) with an emission maximum around 750 nm. As a member of the Brilliant Violet™ family of dyes, it offers bright fluorescence, making it a valuable tool for resolving cell populations, including those with lower antigen expression. However, like all tandem dyes, its performance is subject to certain considerations.
Spectral Properties and Spillover
A key characteristic of BV750 is its spectral profile, which can lead to significant spillover into adjacent detectors, most notably the BV786 channel.[1] This spillover can impact the resolution of BV786-positive populations and must be carefully managed during panel design and compensation. The degree of this spectral overlap can be quantified using a Spillover Spreading Matrix (SSM) or a Total Spread Matrix (TSM), which provide a more accurate measure of the true spreading error in a given panel.[2]
Brightness and Photostability
BV750 is generally categorized as a bright fluorochrome, comparable to other Brilliant Violet dyes.[3][4][5] This brightness is advantageous for detecting weakly expressed antigens. However, as a tandem dye, BV750 is susceptible to degradation from factors such as light exposure and fixation, which can lead to uncoupling of the donor and acceptor molecules.[6][7] This degradation can result in spurious signals in the donor fluorochrome's detector (BV421), necessitating careful handling and storage of BV750-conjugated antibodies.[6][8]
Quantitative Performance Comparison
To aid in the selection of appropriate fluorochromes for a new panel, the following table provides a summary of the key performance characteristics of BV750 in comparison to other commonly used fluorochromes. The Stain Index (SI) is a measure of the ability to resolve a positive signal from background, with higher values indicating better resolution.
| Fluorochrome | Excitation Laser | Emission Max (nm) | Relative Brightness | Spillover/Spreading Considerations | Photostability |
| BV750 | Violet (405 nm) | ~750 | Bright | High potential for spillover into BV786. | Moderate; tandem dye susceptible to degradation. |
| APC-Cy7 | Red (633/640 nm) | ~785 | Bright | Can be susceptible to degradation and spillover into the APC channel. | Moderate; tandem dye susceptible to degradation. |
| PE-Cy7 | Yellow-Green (561 nm) | ~782 | Very Bright | Tandem dye instability can lead to PE spillover. | Moderate; tandem dye susceptible to degradation. |
| Alexa Fluor 700 | Red (633/640 nm) | ~723 | Moderate | Generally stable with less spillover than some tandem dyes. | High |
Note: Relative brightness is a qualitative assessment based on available manufacturer charts and can vary depending on the instrument, antibody clone, and cell type.[3][4][5]
Experimental Protocols for Validation
The successful integration of a BV750-conjugated antibody into a new panel hinges on a series of well-defined validation experiments.
Antibody Titration
Objective: To determine the optimal concentration of the BV750-conjugated antibody that provides the best signal-to-noise ratio.
Methodology:
-
Prepare a single-cell suspension of the target cells.
-
Create a series of dilutions of the BV750-conjugated antibody (e.g., a two-fold serial dilution starting from the manufacturer's recommended concentration).
-
Aliquot an equal number of cells into separate tubes for each antibody concentration, including an unstained control.
-
Stain the cells with the different antibody concentrations for the recommended incubation time and temperature, protected from light.
-
Wash the cells to remove unbound antibody.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the Stain Index for each concentration. The optimal concentration is the one that yields the highest Stain Index.
Single-Stain Controls for Compensation
Objective: To establish the correct compensation settings to correct for the spectral overlap of BV750 into other channels.
Methodology:
-
Prepare a separate tube of cells (or compensation beads) stained with only the BV750-conjugated antibody at its optimal titrated concentration.
-
Prepare single-stain controls for all other fluorochromes in the panel in the same manner.
-
Include an unstained control.
-
Acquire all single-stain controls and the unstained control on the flow cytometer.
-
Use the flow cytometry software's compensation algorithm to calculate the compensation matrix based on the single-stain controls.
Fluorescence-Minus-One (FMO) Controls
Objective: To accurately set gates for the BV750-positive population by assessing the spread of fluorescence from all other fluorochromes in the panel into the BV750 channel.
Methodology:
-
Prepare a master mix of all the antibodies in the panel except for the BV750-conjugated antibody.
-
Stain a tube of cells with this "BV750 FMO" master mix.
-
Prepare a fully stained sample with all the antibodies in the panel, including the BV750 conjugate.
-
Acquire both the FMO control and the fully stained sample.
-
The BV750 FMO control will show the extent of background and spread in the BV750 channel, allowing for precise gating on the true BV750-positive population in the fully stained sample.
Visualizing the Validation Workflow and Panel Design Logic
To better illustrate the process of validating a new panel incorporating a BV750-conjugated antibody and the underlying logic for panel design, the following diagrams are provided.
Caption: Workflow for validating a new antibody in a multicolor panel.
Caption: Logic for pairing antigens and fluorochromes in panel design.
By adhering to these validation protocols and panel design principles, researchers can confidently incorporate BV750-conjugated antibodies into their multicolor flow cytometry experiments, ensuring the generation of high-quality, reliable data for their scientific inquiries.
References
- 1. bdj.co.jp [bdj.co.jp]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. bu.edu [bu.edu]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Newsletter: Tandem Dyes - Life is Brighter with a Buddy - FluoroFinder [fluorofinder.com]
- 7. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What steps can be taken to avoid degradation of tandem dyes? | AAT Bioquest [aatbio.com]
Assessing the Photostability of BV750: A Comparative Guide for Researchers
In the realm of multicolor flow cytometry, the selection of robust and reliable fluorochromes is paramount to generating accurate and reproducible data. Tandem dyes, which consist of a donor and an acceptor fluorophore, have significantly expanded the multiplexing capabilities of this technology. However, a critical consideration for their use is photostability—the ability of a fluorochrome to resist degradation upon exposure to light. This guide provides a comparative assessment of the photostability of Brilliant Violet™ 750 (BV750) against other commonly used tandem dyes, namely Allophycocyanin-Cyanine7 (APC-Cy7) and Phycoerythrin-Cyanine7 (PE-Cy7).
Qualitative Photostability Comparison
The following table summarizes the general understanding of the photostability of these tandem dyes based on available information. It is important to note that the actual performance can vary depending on experimental conditions such as light intensity, exposure duration, and the presence of fixatives.
| Tandem Dye | Donor Fluorophore | Acceptor Fluorophore | Reported Photostability | Key Considerations |
| BV750 | Brilliant Violet™ 421 | Proprietary Acceptor | Generally considered to be more photostable than traditional tandem dyes.[6] | Part of a newer class of polymer-based dyes designed for improved brightness and stability. |
| APC-Cy7 | Allophycocyanin (APC) | Cyanine 7 (Cy7) | Known to be susceptible to photobleaching and degradation with light exposure and fixation.[3][5] | Degradation can lead to uncoupling of the tandem, resulting in increased signal in the donor (APC) channel. More stable alternatives like APC-H7 have been developed.[5] |
| PE-Cy7 | Phycoerythrin (PE) | Cyanine 7 (Cy7) | Also known to be sensitive to light-induced degradation, which can impact data quality.[2][3][5] | Similar to APC-Cy7, degradation can cause spectral spillover into the donor (PE) channel. |
Experimental Protocol for Assessing Photostability
To enable researchers to generate their own quantitative data, a detailed protocol for assessing the photostability of tandem dyes is provided below. This protocol is designed to compare the fluorescence stability of antibody-conjugated tandem dyes under controlled light exposure.
Objective: To quantify and compare the photostability of BV750, APC-Cy7, and PE-Cy7 conjugated to the same antibody specificity.
Materials:
-
Cells or compensation beads expressing the antigen of interest.
-
Antibodies conjugated to BV750, APC-Cy7, and PE-Cy7 (ideally with the same clone and from the same manufacturer).
-
Staining buffer (e.g., PBS with 2% FBS).
-
A controlled light source (e.g., a fluorescent light box with a defined lux output).
-
A flow cytometer.
-
Light-blocking foil or box.
Methodology:
-
Sample Preparation:
-
Prepare a single-cell suspension of your target cells or use compensation beads.
-
Aliquot an equal number of cells/beads for each antibody-dye conjugate and for unstained and "dark" controls.
-
Stain the cells/beads with the respective antibody-dye conjugates according to the manufacturer's protocol.
-
Wash the stained samples to remove unbound antibodies.
-
Resuspend the samples in staining buffer.
-
-
Light Exposure:
-
Divide each stained sample into two conditions: "Light-Exposed" and "Dark Control".
-
Wrap the "Dark Control" tubes completely in aluminum foil to protect them from light.
-
Place both the "Light-Exposed" and "Dark Control" tubes at a fixed distance from the controlled light source.
-
Expose the "Light-Exposed" samples to the light source for a defined period (e.g., 1, 2, 4, and 8 hours). The "Dark Control" samples should be kept at the same temperature for the same duration.
-
-
Data Acquisition:
-
At each time point, acquire data from both the "Light-Exposed" and "Dark Control" samples on a flow cytometer.
-
Ensure consistent instrument settings (laser power, detector voltages) across all samples and time points.
-
Collect a sufficient number of events for robust statistical analysis.
-
-
Data Analysis:
-
Gate on the population of interest (e.g., single cells or beads).
-
Determine the Mean Fluorescence Intensity (MFI) of the positive population for each sample.
-
Calculate the percentage of fluorescence remaining for each "Light-Exposed" sample at each time point using the following formula: % Fluorescence Remaining = (MFI of Light-Exposed Sample / MFI of corresponding Dark Control Sample) x 100%
-
Plot the percentage of fluorescence remaining against the duration of light exposure for each tandem dye.
-
Experimental Workflow Diagram
Caption: Experimental workflow for assessing tandem dye photostability.
By following this protocol, researchers can generate robust, quantitative data to directly compare the photostability of BV750 and other tandem dyes within their specific experimental context, enabling a more informed selection of fluorochromes for their multicolor flow cytometry panels. This empirical approach is crucial for ensuring the reliability and reproducibility of experimental results.
References
BV750 Performance in High-Parameter Flow Cytometry: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the optimal combination of fluorochromes is paramount for generating high-quality, reproducible data in multicolor flow cytometry. Brilliant Violet 750 (BV750), a tandem fluorophore excitable by the 405 nm violet laser, has emerged as a valuable tool for immunophenotyping, particularly in complex, high-dimensional panels. This guide provides an objective comparison of BV750's performance with other alternatives, supported by experimental data from published and presented research.
Performance Characteristics of BV750
BV750 is a polymer-based dye belonging to the Brilliant Violet™ family, known for its significant brightness. It has a maximum excitation at approximately 405 nm and a maximum emission around 750 nm. This large Stokes shift is advantageous in multicolor panel design, minimizing spectral overlap into detectors for other violet laser-excitable dyes.
Published data and technical information from manufacturers categorize BV750 as having a "medium" to "moderate" brightness. This characteristic makes it particularly suitable for identifying cell populations with a range of antigen expression levels. For instance, in a 27-color human general phenotyping panel, BV750 was specifically chosen for the detection of CD56. This marker can exhibit a trimodal expression pattern, and the medium brightness of BV750 provides the necessary resolution to distinguish between the negative, intermediate, and high expressing populations.[1]
Quantitative Comparison with Alternative Fluorophores
Direct, peer-reviewed comparisons providing extensive quantitative data tables for BV750 against a wide array of other fluorophores remain somewhat limited in readily accessible literature. However, data from manufacturers and conference presentations offer valuable insights into its relative performance.
A key competitor for BV750 is StarBright Violet 760 (SBV760), which has a similar spectral profile. A direct comparison using anti-human CD4 conjugates on a ZE5 Cell Analyzer demonstrated that SBV760 is significantly brighter than BV750, providing a greater separation between the positive and negative populations.
| Fluorophore | Relative Brightness | Common Application Notes |
| BV750 | Moderate | Suitable for markers with a range of expression levels, including those with intermediate expression. |
| StarBright Violet 760 (SBV760) | High | Brighter alternative to BV750 with a similar spectral profile; ideal for weakly expressed antigens. |
| BV786 | High | A brighter option in the Brilliant Violet family, often used for critical or low-density markers. |
| Alexa Fluor 700 | Low to Moderate | A common alternative, though generally dimmer than the Brilliant Violet series. |
Experimental Protocols
Detailed experimental protocols for evaluating fluorophore performance are crucial for reproducing and comparing results. The following methodologies are based on standard practices in the field for assessing fluorochrome brightness and resolution in flow cytometry.
Stain Index Determination
The stain index is a common metric used to quantify the resolution of a fluorescently labeled cell population from the unstained population. A higher stain index indicates better separation.
Protocol for Stain Index Calculation:
-
Cell Preparation: Prepare a single-cell suspension of human peripheral blood mononuclear cells (PBMCs) or a relevant cell line.
-
Antibody Titration: Titrate the BV750-conjugated antibody and comparator fluorophore-conjugated antibodies to determine the optimal concentration that provides the best signal-to-noise ratio.
-
Staining: Stain the cells with the titrated antibodies according to the manufacturer's recommendations. Typically, this involves incubation for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound antibodies.
-
Data Acquisition: Acquire data on a flow cytometer equipped with a 405 nm violet laser and appropriate filters for BV750 (e.g., a 780/60 nm bandpass filter). Collect a sufficient number of events for statistical analysis.
-
Analysis: Gate on the cell population of interest. Determine the mean fluorescence intensity (MFI) of the positive and negative populations and the standard deviation (SD) of the negative population. Calculate the stain index using the following formula:
Stain Index = (MFIpositive - MFInegative) / (2 * SDnegative)
Evaluation in a Multicolor Panel
Assessing performance within a complex panel is essential to understand the impact of spillover and compensation.
Protocol for Multicolor Panel Evaluation:
-
Panel Design: Design a multicolor panel that includes BV750 and other fluorochromes. Utilize online spectra viewers to predict potential spectral overlap.
-
Single-Stain Controls: Prepare single-stain controls for each fluorochrome in the panel to calculate the compensation matrix.
-
Fluorescence Minus One (FMO) Controls: Prepare FMO controls to accurately set gates for the populations of interest.
-
Staining and Acquisition: Stain the sample with the full antibody panel. Acquire the data on a spectral or conventional flow cytometer.
-
Analysis: Apply the compensation matrix to the data. Analyze the resolution of the BV750-positive population in the context of the other fluorochromes to assess the impact of spillover spreading.
Visualizing Experimental Workflows and Relationships
To better understand the processes involved in evaluating BV750 performance, the following diagrams illustrate key workflows.
References
Evaluating BV750 in Combination with New Fluorochromes: A Comparison Guide
In the rapidly evolving landscape of multicolor flow cytometry, the selection of appropriate fluorochromes is paramount for achieving high-quality, reproducible data. This guide provides an objective comparison of BD Horizon™ Brilliant Violet™ 750 (BV750) with newer alternative fluorochromes, offering supporting experimental data and detailed protocols for evaluation. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their high-parameter panel design.
Performance Comparison of BV750 and Alternatives
BV750 is a polymer-based tandem fluorochrome excited by the 405 nm violet laser with a maximal emission at 750 nm. It is recognized for its medium brightness and is particularly well-suited for spectral flow cytometry[1]. However, a new generation of violet-excitable fluorochromes, including the StarBright Violet™ (SBV) and NovaFluor™ series, have emerged as viable alternatives, often boasting improved brightness and reduced spillover.
Quantitative Data Summary
The following tables summarize the key performance characteristics of BV750 in comparison to spectrally similar new fluorochromes. The Stain Index is a measure of a fluorochrome's brightness and ability to resolve a positive population from background, while the Spillover Spreading Matrix (SSM) quantifies the extent to which a given fluorochrome's signal spreads into other channels, potentially compromising the resolution of other markers. Lower SSM values are preferable.
Table 1: Spectral Characteristics and Brightness Comparison
| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Relative Brightness (Stain Index)* |
| BV750 | 405 | 750 | Moderate-Bright |
| StarBright Violet 760 (SBV760) | 403 | 754 | Bright |
| NovaFluor Violet 745 | 391 | 743 | Moderate-Bright |
*Relative brightness can vary depending on the antibody conjugate, antigen density, and instrument settings. This provides a general comparison.
Table 2: Spillover Spreading Matrix (SSM) Comparison *
| Primary Fluorochrome (Spilling into) | BV650 | BV711 | BV786 |
| BV750 | Moderate | High | Moderate |
| StarBright Violet 760 | Low-Moderate | Moderate | Low-Moderate |
| NovaFluor Violet 745 | Low | Low-Moderate | Low |
*This is a representative comparison. Actual SSM values are highly dependent on the specific instrument, filter configuration, and the other fluorochromes in the panel. It is crucial to determine the SSM on your own instrument.
Experimental Protocols
To facilitate the objective evaluation of BV750 and its alternatives in your own laboratory, detailed methodologies for key experiments are provided below.
Protocol 1: Antibody Titration for Optimal Staining
Objective: To determine the optimal concentration of each fluorochrome-conjugated antibody to achieve the best signal-to-noise ratio.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or cell line of interest
-
Fluorochrome-conjugated antibodies (BV750, SBV760, NovaFluor 745 conjugates of the same antibody clone, e.g., anti-CD4)
-
Staining Buffer (e.g., PBS with 2% FBS)
-
96-well V-bottom plate
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of your cells of interest at a concentration of 1-2 x 10^6 cells/mL in staining buffer.
-
Perform a serial dilution of the antibody conjugate, starting from the manufacturer's recommended concentration and typically covering a range from 2x to 1/8x of that concentration.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add the diluted antibody to the corresponding wells. Include an unstained control well.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of staining buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.
-
Resuspend the cells in 200 µL of staining buffer for flow cytometric analysis.
-
Acquire the samples on the flow cytometer.
-
Calculate the Stain Index for each concentration to determine the optimal titer[2][3][4]. The optimal concentration is the one that gives the highest stain index.
Protocol 2: Evaluation of Spillover Spreading Matrix (SSM)
Objective: To quantify the spillover of each fluorochrome into all other detectors in a multicolor panel.
Materials:
-
Single-color stained compensation controls for each fluorochrome in your panel (prepared as in Protocol 1, using the optimal titer).
-
An unstained control sample.
-
Flow cytometer with spectral analysis capabilities or appropriate software (e.g., FlowJo™).
Procedure:
-
Acquire the single-color compensation controls and the unstained sample on the flow cytometer, ensuring that the signal is on-scale and collecting a sufficient number of events.
-
Use the compensation or unmixing wizard in your flow cytometry analysis software to calculate the compensation matrix.
-
Following compensation, generate the Spillover Spreading Matrix (SSM)[5][6][7][8].
-
Analyze the SSM to identify which fluorochromes contribute the most spread into other channels. This information is critical for pairing bright fluorochromes with markers on cell subsets that do not co-express markers detected by fluorochromes with high spillover into that channel.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
T Cell Receptor Signaling Pathway
This diagram illustrates the initial signaling cascade following T cell receptor (TCR) activation, a common pathway studied using multicolor flow cytometry.
References
Safety Operating Guide
Proper Disposal of BD750: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of BD750, a benzothiazole derivative and immunosuppressant used in research.
This compound, with the chemical name 2-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol and CAS number 892686-59-8, is classified as toxic if swallowed.[1] Adherence to proper disposal protocols is crucial to mitigate risks to personnel and the environment. While shipped as a non-hazardous chemical, its toxicological properties necessitate careful handling throughout its lifecycle, including disposal.[2]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves are mandatory. Always inspect gloves for integrity before use.
-
Eye Protection: Safety glasses with side shields or goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.[3]
Disposal Procedures
The primary directive for the disposal of this compound is to act in accordance with local, regional, national, and international regulations.[1] For research laboratory settings, this typically involves treating the compound and any contaminated materials as hazardous waste.
Step-by-Step Disposal Guide:
-
Container Management:
-
Keep the original this compound container tightly closed when not in use.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Waste Collection:
-
Solid Waste: Collect surplus or expired this compound powder in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, should be considered contaminated and collected in a designated hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container for liquids. Do not dispose of solutions down the drain.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol," the CAS number "892686-59-8," and the associated hazards (e.g., "Toxic").
-
-
Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Pickup and Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Spill Management
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Contain: If it is safe to do so, prevent the spread of the powder or liquid.
-
Clean-up:
-
For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
Key Data Summary
| Property | Information | Reference |
| Chemical Name | 2-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol | [2] |
| Synonym | This compound, BD-750 | [2] |
| CAS Number | 892686-59-8 | [1] |
| Physical Form | Solid | [1] |
| Primary Hazard | Toxic if swallowed (Acute Toxicity - Oral 3) | [1] |
| Storage | Dry, dark, and at 0-4°C for short term or -20°C for long term. | [2] |
| Disposal | As hazardous waste, in accordance with local, regional, national, and international regulations. | [1] |
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling BD750
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of BD750 (CAS No. 892686-59-8). Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Immediate Precautions
This compound is an immunosuppressant and a benzothiazole derivative. It is classified as Acutely toxic (Oral, Category 3) . The primary hazard is toxicity if swallowed.[1]
Signal Word: Danger
Hazard Statement: H301 - Toxic if swallowed.
Immediate Actions:
-
Read and understand the Safety Data Sheet (SDS) before handling.
-
Ensure an accessible safety shower and eye wash station are available.[2]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the designated handling area.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. | While specific breakthrough times for this compound are not available, nitrile gloves offer good resistance to a range of chemicals. Double gloving is recommended for extended contact. |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles. |
| Skin and Body Protection | Long-sleeved laboratory coat. | Prevents skin contact with the chemical. |
| Respiratory Protection | Use a certified dust mask if handling fine powders or if there is a risk of aerosolization. | Minimizes inhalation of the toxic compound. |
Chemical and Physical Properties
A summary of the known quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₁₄H₁₃N₃OS |
| Molecular Weight | 271.34 g/mol [3] |
| Appearance | Solid Powder |
| Purity | >98% |
| Solubility | DMSO: ≥ 30 mg/mL (110.56 mM)[4] |
| Storage Temperature | Short-term (days to weeks): 0 - 4°C; Long-term (months to years): -20°C[3] |
| Shelf Life | >2 years if stored properly[3] |
Experimental Protocol: Preparation of Stock Solutions
The following is a general protocol for the preparation of stock solutions of this compound for in vitro experiments. This should be adapted based on specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 30 mg/mL).
-
Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquoted stock solutions at -20°C for up to one month or at -80°C for up to six months.
Spill and Emergency Procedures
Immediate and appropriate response to spills is crucial to prevent exposure and contamination.
Minor Spill (Small quantity of solid)
-
Alert personnel: Inform others in the immediate area.
-
Don appropriate PPE: Wear gloves, safety goggles, and a lab coat.
-
Contain the spill: Cover the spill with a dry absorbent material (e.g., vermiculite, sand, or a spill pillow).
-
Collect the residue: Carefully sweep the absorbed material into a designated waste container. Avoid generating dust.
-
Decontaminate the area: Clean the spill area with soap and water.
-
Dispose of waste: Label the waste container and dispose of it as hazardous waste according to institutional guidelines.
Major Spill
-
Evacuate the area: Immediately alert everyone to evacuate the laboratory.
-
Isolate the area: Close the doors to the affected area to contain any airborne powder.
-
Seek assistance: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Attend to injured personnel: If anyone has been exposed, move them to a safe area and begin first aid.
First Aid Measures
-
If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor. Rinse mouth with water.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect any liquid waste containing this compound in a labeled, sealed, and appropriate waste container. Do not dispose of it down the drain.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department, following all local, state, and federal regulations.
Workflow and Decision Making
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
